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Core Science & Biosynthesis

Foundational

Determining the Acidity Constants (pKa) of 4-Iodo-1H-imidazole-2-carboxylic acid: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers Abstract Introduction: The Criticality of pKa in Drug Development The pKa value, the negative logarithm of the acid dissociation constant (Ka), quantifies the strength of an ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

Introduction: The Criticality of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant (Ka), quantifies the strength of an acid in solution. For any ionizable drug molecule, the pKa dictates the degree of ionization at a given pH. This is fundamentally important because the charged (ionized) and uncharged (unionized) forms of a molecule exhibit vastly different properties:

  • Solubility: Ionized species are generally more water-soluble.

  • Permeability: Uncharged species more readily cross biological membranes (e.g., the gut wall, blood-brain barrier).

  • Target Binding: The charge state of a molecule can be crucial for its interaction with a biological target, such as an enzyme or receptor.

4-Iodo-1H-imidazole-2-carboxylic acid has multiple potential ionization sites: the carboxylic acid group and the imidazole ring nitrogens. Understanding the pKa of each site is therefore essential for predicting its behavior in physiological environments and for designing effective drug formulations.

Theoretical Framework: Predicting pKa from Structure

The pKa of 4-Iodo-1H-imidazole-2-carboxylic acid can be logically estimated by examining its constituent parts: the imidazole ring, the carboxylic acid substituent, and the iodo substituent. The molecule possesses three potential ionization events:

  • pKa₁ (Carboxylic Acid Deprotonation): The loss of a proton from the -COOH group.

  • pKa₂ (Imidazole Ring Protonation): The pKa of the conjugate acid, representing the equilibrium for the protonation of the pyridine-like nitrogen.

  • pKa₃ (Imidazole N-H Deprotonation): The loss of a proton from the pyrrole-like nitrogen of the imidazole ring.

The pKa of the parent imidazole's conjugate acid is approximately 7.0, while the pKa for the deprotonation of its N-H bond is about 14.5, making it a very weak acid but a moderate base.[1]

Influence of Substituents:

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing via the inductive effect (-I). This withdrawal of electron density from the imidazole ring makes the pyridine-like nitrogen less basic. Consequently, we predict pKa₂ will be significantly lower than the 7.0 of unsubstituted imidazole.

  • Iodo Group (-I): As a halogen, iodine is also electron-withdrawing through its inductive effect (-I). This further reduces the electron density on the imidazole ring, reinforcing the effect of the carboxylic acid group. This will contribute to making the imidazole nitrogen even less basic (lower pKa₂) .

  • Combined Effects on pKa₁: The imidazole ring acts as an electron-withdrawing group on the attached carboxylic acid. This stabilizes the carboxylate anion (-COO⁻) once formed, making the carboxylic acid more acidic than a typical aliphatic carboxylic acid. Therefore, pKa₁ is expected to be relatively low .

The diagram below illustrates the key electronic influences on the molecule's acidity.

G cluster_mol Electronic Effects on 4-Iodo-1H-imidazole-2-carboxylic acid cluster_effects Influence on pKa mol 4-Iodo-1H-imidazole- 2-carboxylic acid cooh Carboxylic Acid Group (-COOH) mol->cooh iodo Iodo Group (-I) mol->iodo imidazole Imidazole Ring mol->imidazole effect_cooh Strong -I Effect (Electron Withdrawing) cooh->effect_cooh Exerts effect_iodo Moderate -I Effect (Electron Withdrawing) iodo->effect_iodo Exerts effect_imidazole Stabilizes Carboxylate Anion (Increases COOH acidity) imidazole->effect_imidazole Acts on COOH result Result: - Lowers pKa of Imidazole N (less basic) - Lowers pKa of Carboxylic Acid effect_cooh->result effect_iodo->result effect_imidazole->result

Caption: Electronic effects of substituents influencing the pKa values.

Predicted Values Summary

To provide context, we can compare the pKa values of related compounds.

CompoundpKa (Carboxylic Acid)pKa (Imidazole Conjugate Acid)Reference
ImidazoleN/A~7.0[1]
1H-Imidazole-2-carboxylic acidPredicted ~1.44N/A[2][3]
1H-Imidazole-4-carboxylic acidPredicted ~2.69N/A[4]
4-Iodo-1H-imidazole-2-carboxylic acid Predicted < 2.5 Predicted < 6.0 N/A

Note: Predicted values from chemical databases may vary and should be confirmed experimentally.

Experimental Determination of pKa

While computational methods provide valuable estimates, experimental determination remains the gold standard.[5] Potentiometric titration is a highly reliable and accessible method for determining pKa values.

Principle of Potentiometric Titration

This method involves the gradual addition of a strong base (titrant, e.g., NaOH) of known concentration to a solution of the analyte (the acid, in this case, 4-Iodo-1H-imidazole-2-carboxylic acid). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the buffer region on the curve. For a polyprotic acid, multiple inflection points and midpoints will be observed.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 4-Iodo-1H-imidazole-2-carboxylic acid (analyte)

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • 0.1 M Hydrochloric Acid (HCl), standardized solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or Class A manual burette (10 or 25 mL)

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Workflow:

G start Start prep 1. Prepare Analyte Solution (Known mass in CO₂-free water with constant ionic strength, e.g., 0.15M KCl) start->prep cal 2. Calibrate pH Meter (Using standard buffers, e.g., pH 4, 7, 10) prep->cal titr 3. Perform Titration (Add titrant in small increments, record pH and volume) cal->titr plot 4. Plot Data (pH vs. Volume of Titrant) titr->plot deriv 5. Analyze Curve (Calculate 1st and 2nd derivatives to find equivalence points) plot->deriv pka 6. Determine pKa (pH at half-equivalence volume for each ionization step) deriv->pka end End pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Iodo-1H-imidazole-2-carboxylic acid.

    • Dissolve it in a known volume (e.g., 50.0 mL) of CO₂-free deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. Gently warm if necessary to ensure complete dissolution.

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa values (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Setup:

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

    • Begin stirring at a constant, moderate speed.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Decrease the increment size in regions where the pH changes rapidly (near the equivalence points).

    • Continue the titration well past the final expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point(s) – the point of maximum slope. This is most accurately done by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this curve corresponds to the equivalence volume (Vₑ).

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2). For the second ionization, pKa₂ will be the pH at the volume corresponding to Vₑ₁ + (Vₑ₂ - Vₑ₁)/2.

Conclusion

While no direct experimental pKa value for 4-Iodo-1H-imidazole-2-carboxylic acid is published, a strong theoretical prediction can be made based on the electronic properties of its substituents. The presence of two electron-withdrawing groups—carboxylic acid and iodine—is expected to significantly lower the basicity of the imidazole ring (pKa₂ < 6) and increase the acidity of the carboxylic acid function (pKa₁ < 2.5). For drug development and other research applications, it is imperative to validate these predictions. The detailed potentiometric titration protocol provided in this guide offers a robust, self-validating system for the precise and reliable experimental determination of these critical pKa values.

References

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731.
  • RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics.
  • ResearchGate. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.
  • RSC Publishing. (2011). Supplementary Material (ESI) for PCCP: Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance.
  • Semantic Scholar. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.
  • Journal of Chemical & Engineering Data. (2020).
  • ACS Publications. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. The Journal of Physical Chemistry A.
  • Oxford Academic. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research.
  • ACS Publications. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Organic Process Research & Development.
  • Wikipedia. Imidazole.
  • Wiley Online Library. (1971). Electron Donor‐Acceptor Complexes of Iodine with Imidazole and Some of its Derivatives. Journal of Pharmaceutical Sciences.
  • ACS Publications. (2017). Targeted and Systematic Approach to the Study of pKa Values of Imidazolium Salts in Dimethyl Sulfoxide. The Journal of Organic Chemistry.
  • BLD Pharmatech. 4-Iodo-1H-imidazole-2-carboxylic acid.
  • PubChem - NIH. 1H-Imidazole-2-carboxylic acid.
  • Google Patents. (2020).
  • Sigma-Aldrich. 4-Iodo-1H-imidazole-2-carboxylic acid.
  • Journal of Advanced Scientific Research. (2021).
  • ChemBK. IMIDAZOLE-2-CARBOXYLIC ACID.
  • RSC Publishing. (2018). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1]phenanthroline frameworks. New Journal of Chemistry.

  • ResearchGate. (2019).
  • ChemicalBook. 1H-Imidazole-2-carboxylic acid.
  • Taylor & Francis Online. (2020). Imidazole derivatives for efficient organic light-emitting diodes.
  • CymitQuimica. 1H-Imidazole-2-carboxylic acid.
  • Organic Chemistry Portal. Imidazole synthesis.
  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
  • Alfa Chemistry. CAS 1072-84-0 1H-Imidazole-4-carboxylic acid.

Sources

Exploratory

Crystal Structure Analysis of 4-Iodo-1H-imidazole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Iodo-1H-imidazole-2-carboxylic acid. This compound, a functionalized imidazole, stands...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Iodo-1H-imidazole-2-carboxylic acid. This compound, a functionalized imidazole, stands as a significant scaffold in medicinal chemistry due to the versatile synthetic handle provided by the iodine atom and the coordination capabilities of the carboxylic acid and imidazole ring.[1][2] Understanding its three-dimensional structure is paramount for rational drug design, enabling the optimization of interactions with biological targets such as kinases and histamine receptors.[1][3]

Introduction: The Strategic Importance of Structural Elucidation

The imidazole moiety is a privileged structure in numerous biologically active molecules.[1] The introduction of an iodine atom at the 4-position offers a reactive site for facile carbon-carbon bond formation via cross-coupling reactions, allowing for extensive Structure-Activity Relationship (SAR) studies.[1] Furthermore, the 2-carboxylic acid group provides a key interaction point for hydrogen bonding with protein active sites and influences the molecule's overall physicochemical properties.

A definitive crystal structure analysis provides precise information on:

  • Molecular Geometry: Bond lengths, bond angles, and conformational preferences.

  • Intermolecular Interactions: The specific hydrogen bonding, halogen bonding, and π–π stacking interactions that dictate the crystal packing.

  • Supramolecular Assembly: The overall three-dimensional architecture of the solid state.

This information is invaluable for computational modeling, understanding solid-state properties like solubility and stability, and designing next-generation analogues with enhanced therapeutic profiles.

Experimental Workflow: From Synthesis to Structure

The successful crystal structure analysis of 4-Iodo-1H-imidazole-2-carboxylic acid hinges on a meticulously executed experimental workflow, from the synthesis of high-purity material to the final refinement of the crystallographic data.

Synthesis and Purification

The synthesis of the title compound can be approached through a multi-step process, starting with the iodination of imidazole, followed by carboxylation.

Step-by-step Synthesis Protocol:

  • Iodination of Imidazole: A common method involves the reaction of imidazole with iodine in the presence of a base, such as sodium hydroxide, and a solubilizing agent like sodium iodide in an aqueous solution.[4] This typically yields a mixture of iodinated imidazoles, including the desired 4-iodo-1H-imidazole.

  • Purification of 4-Iodo-1H-imidazole: The crude product from the iodination step requires purification to remove unreacted starting materials and over-iodinated species.[5] Recrystallization from a mixed solvent system, such as isopropanol/n-hexane, is an effective method to obtain pure 4-iodo-1H-imidazole as a white crystalline solid.[4][5]

  • Carboxylation at the 2-position: The purified 4-iodo-1H-imidazole can then be carboxylated. This can be achieved by treating it with a strong base like n-butyllithium to deprotonate the C2 position, followed by quenching with carbon dioxide.

  • Final Purification: The resulting 4-Iodo-1H-imidazole-2-carboxylic acid is then purified, typically by recrystallization from a suitable solvent such as water or an alcohol/water mixture, to yield single crystals appropriate for X-ray diffraction.

Single-Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step. The slow evaporation of a saturated solution is a widely used and effective technique.

Protocol for Single-Crystal Growth:

  • Solvent Selection: The purified 4-Iodo-1H-imidazole-2-carboxylic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture) with gentle heating to ensure complete dissolution.

  • Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This process should be undisturbed to promote the formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The harvested crystal is mounted on a goniometer and subjected to X-ray diffraction analysis to determine its three-dimensional structure.

Data Collection and Structure Refinement Workflow:

SC-XRD Workflow cluster_0 Data Collection cluster_1 Structure Solution and Refinement cluster_2 Validation and Analysis A Mount Crystal on Diffractometer B Determine Unit Cell and Space Group A->B C Collect Diffraction Data B->C D Solve Structure (e.g., Direct Methods) C->D E Refine Atomic Positions and Thermal Parameters D->E F Locate and Refine Hydrogen Atoms E->F G Validate Structure (e.g., CheckCIF) F->G H Analyze Intermolecular Interactions G->H I Deposit Data (e.g., CCDC) H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Insights and Discussion

While a definitive crystal structure for 4-Iodo-1H-imidazole-2-carboxylic acid is not publicly available as of this writing, we can predict its key structural features based on the known crystal structures of related imidazole derivatives.[6][7][8]

Molecular Structure

The molecule is expected to be largely planar due to the aromaticity of the imidazole ring. The carboxylic acid group may exhibit some torsion relative to the ring.

Caption: Predicted Molecular Structure of 4-Iodo-1H-imidazole-2-carboxylic acid.

Predicted Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic parameters for 4-Iodo-1H-imidazole-2-carboxylic acid, based on data from similar small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₄H₃IN₂O₂
Formula Weight237.99 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)110.5
Volume (ų)795.4
Z4
Density (calculated)1.985 g/cm³
R-factor< 0.05
Intermolecular Interactions: The Supramolecular Architecture

The crystal packing of 4-Iodo-1H-imidazole-2-carboxylic acid is anticipated to be dominated by a network of strong hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The imidazole ring also presents a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). This will likely lead to the formation of robust hydrogen-bonded synthons, such as dimeric structures or extended chains.[6][9]

  • Halogen Bonding: The iodine atom is expected to act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of a carbonyl group or the nitrogen of an imidazole ring from a neighboring molecule. This type of interaction is increasingly recognized for its importance in crystal engineering and drug-receptor interactions.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B a_N1 N-H b_N N a_N1->b_N N-H···N (Hydrogen Bond) a_COOH O-H b_CO C=O a_COOH->b_CO O-H···O=C (Hydrogen Bond) a_I I a_I->b_CO C-I···O=C (Halogen Bond) a_CO C=O b_I I

Caption: Predicted Intermolecular Interactions in the Crystal Lattice.

Conclusion and Future Directions

A thorough crystal structure analysis of 4-Iodo-1H-imidazole-2-carboxylic acid will provide indispensable insights for medicinal chemists and drug development professionals. The elucidated three-dimensional structure will serve as a foundational blueprint for understanding its solid-state properties and for the rational design of novel therapeutics with improved efficacy and safety profiles. The interplay of strong hydrogen bonding and directional halogen bonding is expected to define a robust and predictable supramolecular assembly, offering opportunities for crystal engineering and the development of co-crystals with tailored properties. The experimental and analytical framework presented in this guide provides a comprehensive roadmap for achieving these critical structural insights.

References

  • Benchchem. (n.d.). High-Purity 4-Iodo-1H-Imidazole Recrystallization. Technical Support Center.
  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 4-Iodo-1H-imidazole-2-carboxylic acid.
  • Benchchem. (n.d.). Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: 4-Iodo-2-methyl-1H-imidazole Applications.
  • Alfa Chemistry. (n.d.). CAS 1072-84-0 1H-Imidazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Benchchem. (n.d.). Applications of 4-Iodo-1H-benzimidazole in Medicinal Chemistry: Application Notes and Protocols.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134.
  • Zheng, Y.-Q., et al. (2011). Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Baures, P. W., et al. (2002). Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Semantic Scholar. Retrieved from [Link]

  • Martinez-Carrera, S. (1966). The crystal structure of imidazole at -150°C. Acta Crystallographica, 20(6), 783-788.

Sources

Foundational

Comprehensive NMR Characterization and Analytical Workflows for 4-Iodo-1H-imidazole-2-carboxylic acid

Executive Summary & Chemical Identity The compound 4-Iodo-1H-imidazole-2-carboxylic acid (CAS: 1824286-45-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 4-Iodo-1H-imidazole-2-carboxylic acid (CAS: 1824286-45-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and rational drug design[1]. Featuring both a carboxylic acid moiety for amide coupling and an iodine atom for palladium-catalyzed cross-coupling reactions, its structural integrity is paramount for downstream synthesis.

This technical whitepaper provides an authoritative guide to the H and C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind specific chemical shifts—such as the pronounced "Heavy Atom Effect" and tautomeric exchange—this guide establishes a self-validating analytical framework for structural confirmation and purity assessment.

Theoretical Framework: Causality in NMR Chemical Shifts

Understanding the NMR profile of 4-Iodo-1H-imidazole-2-carboxylic acid requires analyzing the competing electronic effects within the functionalized imidazole ring.

The Heavy Atom Effect (Spin-Orbit Coupling)

In C NMR, the attachment of a large, highly polarizable iodine atom at the C4 position induces a dramatic upfield shift of the directly bonded carbon. This phenomenon, known as the Heavy Atom Effect, is driven by spin-orbit coupling and diamagnetic shielding from iodine's massive electron cloud. While standard aromatic imidazole carbons resonate between 110–140 ppm, the iodinated C4 carbon anomalously shifts to ~82.0 ppm. This serves as the primary diagnostic signal for confirming successful C4-halogenation[2].

Electronic Deshielding and Tautomerism

The C2 position is covalently bound to a highly electron-withdrawing carboxylic acid group. The inductive effect of the carbonyl oxygen atoms strips electron density from C2, deshielding it and pushing its C resonance downfield to ~141.5 ppm[3].

Furthermore, the amphoteric nature of the imidazole ring leads to rapid intermolecular proton exchange between the N1 and N3 nitrogens on the NMR timescale[4]. In highly polar solvents like DMSO- , this tautomerism blurs the distinction between the 4-iodo and 5-iodo tautomers, resulting in an averaged spectrum. Consequently, the exchangeable protons (-NH and -COOH) typically coalesce into a single, highly broadened signal, leaving exactly one sharp aromatic singlet (C5-H) in the H spectrum.

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR chemical shifts based on empirical spectroscopic principles and comparative analysis of the core structural motifs.

Table 1: H NMR Chemical Shifts (400 MHz, DMSO- )
Chemical Shift ( , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
12.50 – 13.50 Broad Singlet (br s)2H-COOH, -NHHighly deshielded due to hydrogen bonding and electronegative heteroatoms. Broadened by rapid intermolecular proton exchange.
7.45 Singlet (s)1HC5-HThe sole aromatic proton. Appears as a singlet due to the absence of adjacent protons (C4 is iodinated).
Table 2: C NMR Chemical Shifts (100 MHz, DMSO- )
Chemical Shift ( , ppm)AssignmentMechanistic Rationale
160.5 C=O (Carboxyl)Highly deshielded carbon due to the electron-withdrawing oxygen atoms.
141.5 C2 (Imidazole)Deshielded by two adjacent nitrogen atoms and the inductive effect of the carboxyl group[3].
128.5 C5 (Imidazole)Standard aromatic imidazole carbon, slightly deshielded by the adjacent nitrogen.
82.0 C4 (Imidazole)Anomalously shielded due to the "Heavy Atom Effect" of the directly attached Iodine atom[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, ensuring that instrumental artifacts are not mistaken for structural anomalies.

Step 1: Sample Preparation
  • Action: Weigh exactly 15.0 mg of 4-Iodo-1H-imidazole-2-carboxylic acid. Dissolve entirely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The zwitterionic character and extensive intermolecular hydrogen bonding of the imidazole-carboxylic acid render it insoluble in non-polar solvents (e.g., CDCl ). DMSO- disrupts these hydrogen bonds, ensuring a homogenous solution.

Step 2: Instrument Calibration & Tuning
  • Action: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform Automated Tuning and Matching (ATMA) for both H and C nuclei. Lock the magnetic field to the deuterium frequency of DMSO- .

  • Causality: Precise tuning maximizes the resonance circuit's efficiency, which is critical for detecting the low-sensitivity C nuclei of quaternary carbons.

Step 3: H NMR Acquisition
  • Action: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds . Acquire 16 scans.

  • Causality: A 2-second D1 ensures complete longitudinal ( ) relaxation of the C5-H proton. This guarantees that the integration ratio between the aromatic proton and any potential aliphatic impurities is quantitatively accurate.

Step 4: C NMR Acquisition
  • Action: Execute a 1D carbon sequence with proton decoupling (zgpg30). Set the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1024 scans.

  • Causality: The molecule contains three quaternary carbons (C=O, C2, C4). Quaternary carbons lack attached protons, resulting in highly inefficient dipole-dipole relaxation (long times) and an absence of Nuclear Overhauser Effect (NOE) enhancement. An extended D1 and high scan count are mandatory to achieve a viable signal-to-noise ratio.

Step 5: Data Processing & Structural Validation
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for H; 1.0 Hz for C) prior to Fourier Transformation. Phase and baseline correct manually.

  • Validation Check: Set the integration of the C5-H peak ( ~7.45) to exactly 1.00. Verify that no residual peak appears at ~7.56, which would indicate contamination by un-iodinated 1H-imidazole-2-carboxylic acid starting material[3].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the NMR analytical workflow, from sample preparation through data validation.

NMR_Workflow cluster_acq Data Acquisition Parameters Start 4-Iodo-1H-imidazole-2-carboxylic acid (CAS: 1824286-45-4) Prep Sample Preparation Dissolve 15mg in 0.6mL DMSO-d6 + TMS Start->Prep Acq1H 1H NMR (400 MHz) Sequence: zg30 | D1: 2.0s Prep->Acq1H Acq13C 13C NMR (100 MHz) Sequence: zgpg30 | D1: 3.0s Prep->Acq13C Process Spectral Processing FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Validate Structural Validation Peak Assignment & Integration Process->Validate Report Final Analytical Report Confirm C4-Iodination & Purity Validate->Report

NMR workflow for structural validation of 4-Iodo-1H-imidazole-2-carboxylic acid.

References

  • Thieme Connect. "Product Class 3: Imidazoles". Science of Synthesis. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Iodo-1H-imidazole-2-carboxylic acid: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring an imidazole core substituted with both an iodine atom and a carboxylic acid group, presents multiple points for chemical modification. The imidazole moiety is a common scaffold in many biologically active molecules, and the presence of an iodo group allows for various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of 4-Iodo-1H-imidazole-2-carboxylic acid, along with a proposed synthetic route and key experimental protocols.

Physicochemical Properties

Direct experimental data for 4-Iodo-1H-imidazole-2-carboxylic acid is limited in publicly available literature. The information presented below is a combination of data from chemical suppliers and predicted values based on its constituent functional groups and related molecules.

PropertyValueSource(s)
Molecular Formula C4H3IN2O2[3][4]
Molecular Weight 237.98 g/mol [4]
CAS Number 1824286-45-4[3][5]
Appearance Solid (predicted)[3]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents
pKa Not available

Expert Insights: The presence of the carboxylic acid and the imidazole ring suggests that the molecule will exhibit amphoteric properties.[6] The carboxylic acid group is acidic, while the imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom.[6] The electron-withdrawing nature of the iodine atom and the carboxylic acid group is expected to influence the pKa values of the imidazole ring protons.

Proposed Synthesis Pathway

A specific, validated synthesis for 4-Iodo-1H-imidazole-2-carboxylic acid is not readily found in peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on established methodologies for the modification of the imidazole ring. A potential route could involve the protection of the imidazole nitrogen, followed by iodination and then carboxylation at the 2-position.

G cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Carboxylation cluster_3 Step 4: Deprotection A Imidazole B Protected Imidazole A->B e.g., Trityl chloride, base C Protected Imidazole D 4-Iodo-Protected Imidazole C->D Iodine, base E 4-Iodo-Protected Imidazole F Protected 4-Iodo-1H-imidazole-2-carboxylic acid E->F n-BuLi, then CO2 G Protected 4-Iodo-1H-imidazole-2-carboxylic acid H 4-Iodo-1H-imidazole-2-carboxylic acid G->H Acidic workup

Caption: Proposed synthetic pathway for 4-Iodo-1H-imidazole-2-carboxylic acid.

Chemical Reactivity and Potential Applications

The reactivity of 4-Iodo-1H-imidazole-2-carboxylic acid is dictated by its three key functional components: the iodo group, the carboxylic acid, and the imidazole ring.

  • Reactions at the Iodo Group: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is anticipated to readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This allows for the introduction of a wide range of substituents at the 4-position of the imidazole ring. Additionally, iodo-imidazoles can undergo iodine-copper exchange reactions to form organocopper reagents, which can then react with various electrophiles.[8]

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification and amidation.[9] This allows for the conjugation of the molecule to other chemical entities, which is a common strategy in drug development to improve properties like solubility or to link the molecule to a targeting moiety.

  • Reactions of the Imidazole Ring: The imidazole ring itself can participate in various reactions. The nitrogen atoms can be alkylated or acylated, and the ring can undergo electrophilic substitution, although the presence of the electron-withdrawing iodo and carboxyl groups would likely deactivate the ring towards such reactions. The imidazole moiety is also known to coordinate with metal ions.[10]

Expert Insights: The combination of a cross-coupling handle (the iodo group) and a point for conjugation (the carboxylic acid) makes this molecule a particularly interesting scaffold for the development of libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been explored as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[11]

Experimental Protocols: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A crucial step in the synthesis and use of any chemical compound is the accurate determination of its purity. The following is a general protocol for the analysis of an aromatic carboxylic acid like 4-Iodo-1H-imidazole-2-carboxylic acid by reverse-phase HPLC.

Objective: To determine the purity of a synthesized batch of 4-Iodo-1H-imidazole-2-carboxylic acid.

Materials:

  • 4-Iodo-1H-imidazole-2-carboxylic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the 4-Iodo-1H-imidazole-2-carboxylic acid reference standard.

    • Dissolve in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) in a 10 mL volumetric flask.

    • Dilute to the mark to obtain a stock solution of 0.1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized sample.

    • Dissolve and dilute to a final concentration of 0.1 mg/mL in the same manner as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

    • Column Temperature: 30 °C

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • Integrate the peak areas in the resulting chromatograms.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G A Prepare Mobile Phase A (0.1% TFA in Water) and B (0.1% TFA in ACN) C Set up HPLC System with C18 Column and UV Detector A->C B Prepare Standard and Sample Solutions (0.1 mg/mL) E Inject Sample and Standard B->E D Run Gradient Elution Protocol C->D D->E F Acquire and Integrate Chromatograms E->F G Calculate Purity from Peak Areas F->G

Caption: Workflow for HPLC purity assessment.

Conclusion

While 4-Iodo-1H-imidazole-2-carboxylic acid is not yet a well-documented compound, its structure suggests significant potential as a versatile intermediate in synthetic chemistry. The presence of both an iodo group amenable to cross-coupling reactions and a carboxylic acid for further functionalization makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully characterize its physical and chemical properties and to develop efficient and scalable synthetic routes.

References

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis and reactivity of azole-based iodazinium salts. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Yang, X., & Knochel, P. (2006). Selective functionalization of imidazoles via an iodine–copper exchange reaction.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. (n.d.). Google Patents.
  • 4-iodo-1H-imidazole | C3H3IN2 | CID 606522. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587.
  • Postnikov, P. S., et al. (2021). Preparation and Synthetic Applicability of Imidazole-Containing Cyclic Iodonium Salts. The Journal of Organic Chemistry, 86(10), 7338–7347.
  • Imidazole. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole. (n.d.). Google Patents.
  • synthesis and antimicrobial activity studies of triiodoimidazole and its transition metal complexes. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Hypervalent Iodine(III)-Promoted Cyclization of Imidazoles with Alkenes: Divergent Synthesis of Ring-Fused Tricyclic Imidazoles Bearing Azide or Exocyclic Olefin Substituents. (2023). Organic Letters, 25(31), 5806–5811.
  • Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Gahan, C. (2020, November 6). How to Cite a Patent in APA Style | Format & Examples. Scribbr. Retrieved March 28, 2026, from [Link]

  • US5117004A - Preparation of imidazole-2-carboxylic acids. (n.d.). Google Patents.
  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Google Patents. (n.d.).
  • Patent Public Search. (n.d.). USPTO. Retrieved March 28, 2026, from [Link]

  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). European Journal of Medicinal Chemistry, 228, 113965.
  • Search For Patents - USPTO Patent Search. (n.d.). Inventhelp. Retrieved March 28, 2026, from [Link]

  • Search for patents. (2018, October 18). USPTO. Retrieved March 28, 2026, from [Link]

  • a review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 256-275.
  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

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Foundational

Solubility Profile of 4-Iodo-1H-imidazole-2-carboxylic acid: A Framework for Experimental Determination and Interpretation

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 4-Iodo-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 4-Iodo-1H-imidazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, likely as a building block in the synthesis of more complex molecules.[1][2] Its unique structure, featuring a carboxylic acid group, an imidazole ring, and an iodine atom, presents a complex physicochemical profile that directly influences its interaction with various solvents. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of 4-Iodo-1H-imidazole-2-carboxylic acid in a range of common organic solvents. We present a detailed, field-proven protocol based on the gold-standard shake-flask method for thermodynamic solubility, coupled with robust quantification by High-Performance Liquid Chromatography (HPLC). This document is structured to not only provide a step-by-step methodology but also to explain the scientific rationale behind experimental choices, enabling researchers to generate a reliable and comprehensive solubility profile.

Introduction to the Compound and the Importance of Solubility

The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to clinical application, solubility is a foundational physical property. It dictates the maximum concentration of a substance that can be dissolved in a solvent at equilibrium, profoundly impacting drug absorption and bioavailability.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption from the gastrointestinal tract and high inter-subject variability.[4] Furthermore, understanding a compound's solubility in organic solvents is essential for various stages of development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

  • Formulation Development: Designing suitable delivery systems (e.g., oral, parenteral).

  • Analytical Method Development: Preparing stock solutions and standards for assays.

Physicochemical Landscape of 4-Iodo-1H-imidazole-2-carboxylic acid

To predict the solubility behavior of 4-Iodo-1H-imidazole-2-carboxylic acid, we must first analyze its molecular structure. The molecule integrates three key functional regions that govern its polarity, hydrogen bonding capacity, and acidic/basic nature.

G cluster_0 4-Iodo-1H-imidazole-2-carboxylic acid cluster_1 Key Functional Groups mol mol A Imidazole Ring (H-bond donor & acceptor, weakly basic) B Carboxylic Acid (Acidic, H-bond donor & acceptor) C Iodine Atom (Increases molecular weight & lipophilicity)

Caption: Key functional regions of 4-Iodo-1H-imidazole-2-carboxylic acid.

  • Imidazole Ring: This heterocyclic core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen). This duality allows for complex interactions with both protic and aprotic polar solvents.[5]

  • Carboxylic Acid Group: As a primary acidic functional group, it is a strong hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity and suggests that solubility will be highly pH-dependent in aqueous systems, increasing dramatically in basic solutions due to salt formation.

  • Iodine Atom: The substitution of a hydrogen atom with iodine increases the molecule's molecular weight and overall lipophilicity (fat-solubility), which can counteract the hydrophilic nature of the carboxylic acid and imidazole moieties.

This combination of features suggests a nuanced solubility profile. The molecule is amphipathic to a degree, with strong polar characteristics dominating. Based on the "like dissolves like" principle, we can anticipate higher solubility in polar solvents.[6][7]

Predictive Solubility Analysis and Solvent Selection

Before embarking on experimental work, a theoretical analysis helps in formulating a logical testing strategy. We can classify common laboratory solvents and predict the solubility of 4-Iodo-1H-imidazole-2-carboxylic acid within each class.

Solvent Class Example Solvents Dominant Intermolecular Forces Predicted Solubility of 4-Iodo-1H-imidazole-2-carboxylic acid Rationale
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleModerate to High The carboxylic acid and imidazole N-H groups can readily form hydrogen bonds with these solvents. Solubility in water is expected to be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileDipole-DipoleHigh These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functional groups of the molecule. DMSO, in particular, is known to be a powerful solvent for similar heterocyclic compounds.[8]
Low-Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Dipole-Dipole, London DispersionLow to Moderate THF may show some solubility due to its ability to accept hydrogen bonds. DCM's solvating power for this highly polar molecule is expected to be limited.
Nonpolar Hexane, TolueneLondon DispersionVery Low / Insoluble The significant polarity mismatch between the solute and these solvents will prevent effective solvation.

This predictive table forms the basis of our experimental design, ensuring a diverse range of solvents is tested to build a comprehensive profile.

Experimental Framework for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, we recommend the shake-flask method , which is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10][11] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The subsequent quantification is performed using a validated HPLC method.

Workflow for Solubility Determination

The overall experimental process follows a logical sequence from sample preparation to final analysis.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol 1: The Shake-Flask Method

This protocol describes the preparation of saturated solutions.

  • Preparation: Accurately weigh approximately 5-10 mg of 4-Iodo-1H-imidazole-2-carboxylic acid into a 2 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved particles remain visible after equilibration.

  • Sealing: Securely cap the vial to prevent solvent evaporation during incubation.

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate with a small magnetic stir bar. Agitate the mixtures at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[9][11] A 24-hour period is typically sufficient, but verification at a second time point (e.g., 48 hours) confirms that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for at least 30 minutes for the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically resistant 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean HPLC vial.[12] This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve.

Detailed Protocol 2: Quantification by HPLC

This protocol outlines the analysis of the prepared samples.

  • Standard Preparation: Prepare a primary stock solution of 4-Iodo-1H-imidazole-2-carboxylic acid in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of at least five calibration standards by serial dilution with the mobile phase.[6]

  • HPLC System and Conditions:

    • Column: A versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient method using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is generally effective for polar, ionizable compounds.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.[6]

  • Sample Analysis: Inject the diluted filtrate samples into the HPLC system and record the peak areas.

  • Solubility Calculation: Use the peak area of the sample and the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, concise table for comparative analysis.

Quantitative Solubility Data Summary
Solvent Solvent Class Solubility (mg/mL) Solubility (mM) Qualitative Classification
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Highly Soluble]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Soluble]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value][e.g., Very Soluble]
N,N-Dimethylformamide (DMF)Polar Aprotic[Experimental Value][Calculated Value][e.g., Very Soluble]
Acetonitrile (ACN)Polar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
Tetrahydrofuran (THF)Low-Polarity[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Dichloromethane (DCM)Low-Polarity[Experimental Value][Calculated Value][e.g., Slightly Soluble]
TolueneNonpolar[Experimental Value][Calculated Value][e.g., Insoluble]
HexaneNonpolar[Experimental Value][Calculated Value][e.g., Insoluble]

Note: Molecular Weight of 4-Iodo-1H-imidazole-2-carboxylic acid (C₄H₃IN₂O₂) is 237.99 g/mol .

Discussion and Interpretation of Results

The compiled data will provide a clear empirical profile of the compound's behavior. It is expected that the results will align with the predictive analysis in Section 2.0, with the highest solubility observed in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents. The data allows for informed decisions in process chemistry and formulation. For instance, high solubility in a volatile solvent like methanol might make it a good candidate for purification via recrystallization, while high solubility in DMSO makes it ideal for preparing high-concentration stock solutions for biological screening assays.[3]

Conclusion

This technical guide has outlined a robust and scientifically grounded framework for determining the solubility profile of 4-Iodo-1H-imidazole-2-carboxylic acid in organic solvents. By combining a predictive analysis based on molecular structure with the gold-standard shake-flask experimental method and reliable HPLC quantification, researchers can generate the critical data needed to advance their research and development activities. A comprehensive understanding of solubility is not merely an academic exercise; it is a prerequisite for the successful translation of a chemical entity into a viable synthetic intermediate or therapeutic agent.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Bio-protocol. (2018). Determination of Thermodynamic Solubility.
  • BioDuro. ADME Solubility Assay.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Solubility Testing of Organic Compounds.
  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (2025). Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Domainex. Thermodynamic Solubility Assay.
  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • PubMed. (2022, January 15). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.
  • Guidechem. (2023, July 15). What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis?.
  • MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • BenchChem. (2025). Solubility of 4,4'-Bi-1H-imidazole: A Technical Guide for Researchers.

Sources

Exploratory

Spectroscopic Characterization of 4-Iodo-1H-imidazole-2-carboxylic acid: A Technical Guide for Researchers

Introduction 4-Iodo-1H-imidazole-2-carboxylic acid is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural features, a substituted imidazole ring, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Iodo-1H-imidazole-2-carboxylic acid is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural features, a substituted imidazole ring, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-1H-imidazole-2-carboxylic acid, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Iodo-1H-imidazole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of the constituent atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Iodo-1H-imidazole-2-carboxylic acid is expected to be relatively simple, exhibiting two key signals corresponding to the imidazole ring proton and the acidic proton of the carboxylic acid. The N-H proton of the imidazole ring may also be observable, though its signal is often broad and can exchange with deuterium in certain solvents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H57.5 - 8.0SingletThe iodine atom at position 4 will deshield the adjacent H5 proton, shifting it downfield.
COOH10 - 13Broad SingletThe acidic proton of the carboxylic acid is highly deshielded and its signal is typically broad.[1][2][3] This signal will disappear upon D₂O exchange.
NHVariable (often broad)Broad SingletThe chemical shift of the N-H proton is highly dependent on solvent and concentration. It may undergo exchange with the COOH proton.

Causality of Experimental Choices: The choice of a deuterated polar solvent, such as DMSO-d₆ or Methanol-d₄, is crucial for dissolving the polar carboxylic acid. The use of tetramethylsilane (TMS) as an internal standard provides a reliable reference point for chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution within the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2140 - 145The carbon attached to the carboxylic acid group will be deshielded.
C485 - 95The direct attachment of the heavy iodine atom causes a significant upfield shift for C4 due to the heavy-atom effect.[4]
C5120 - 125This carbon is expected to resonate in a region typical for imidazole ring carbons.
COOH160 - 170The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift.[1][2]

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-1H-imidazole-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of TMS as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

  • 2D NMR (Optional but Recommended): HSQC and HMBC experiments can be used to definitively assign proton and carbon signals and to confirm the connectivity of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound 4-Iodo-1H-imidazole- 2-carboxylic acid NMR_Tube Prepared NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube TMS TMS (Internal Standard) TMS->NMR_Tube NMR_Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR ¹H Spectrum NMR_Spectrometer->H1_NMR ¹H NMR C13_NMR ¹³C Spectrum NMR_Spectrometer->C13_NMR ¹³C NMR DEPT DEPT Spectra NMR_Spectrometer->DEPT DEPT TwoD_NMR 2D Correlation Spectra NMR_Spectrometer->TwoD_NMR 2D NMR (HSQC/HMBC) Structure_Elucidation Final Structure Confirmation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation DEPT->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed FragmentNotes
238[M]⁺Molecular ion peak.
194[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid group.
221[M - OH]⁺Loss of a hydroxyl radical.
111[M - I]⁺Cleavage of the carbon-iodine bond.
67[C₃H₃N₂]⁺Imidazole ring fragment after loss of iodine and carboxylic acid.

Trustworthiness in Protocol Design: The choice of ionization technique (e.g., Electron Ionization or Electrospray Ionization) will significantly influence the observed fragmentation. ESI is a softer ionization method and is likely to show a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, with less fragmentation.

Step-by-Step Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchImidazole
~1700C=O stretchCarboxylic Acid
~1600, ~1450C=N and C=C stretchImidazole Ring
~1250C-O stretchCarboxylic Acid
~500C-I stretchIodo group

Expertise in Spectral Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[1][2][5] The exact positions of the imidazole ring vibrations can be complex and are sensitive to substitution.[6][7]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Mix Homogeneous Mixture Sample->Mix Grind KBr KBr Powder KBr->Mix Pellet KBr Pellet Mix->Pellet Press FTIR FTIR Spectrometer Pellet->FTIR IR_Spectrum IR Spectrum FTIR->IR_Spectrum Acquire Spectrum Peak_Analysis Peak_Analysis IR_Spectrum->Peak_Analysis Identify Peaks Functional_Group_ID Functional Group Identification Peak_Analysis->Functional_Group_ID Correlate to Vibrations

Caption: Workflow for solid-state FTIR analysis using a KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Absorption:

The imidazole ring is an aromatic system, and the presence of the carboxylic acid and iodo substituents will influence the energy of the π → π* transitions. It is anticipated that 4-Iodo-1H-imidazole-2-carboxylic acid will exhibit a maximum absorption wavelength (λmax) in the range of 260-290 nm. The electronic transitions in imidazole derivatives are well-documented and provide a basis for this prediction.[8][9][10]

Authoritative Grounding in Experimental Design:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Concentration: Prepare a dilute solution of the compound, typically in the micromolar range, to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

  • Scan Range: Scan a wavelength range from approximately 200 to 400 nm to capture the relevant electronic transitions.

Conclusion

The spectroscopic characterization of 4-Iodo-1H-imidazole-2-carboxylic acid, as outlined in this guide, provides a robust framework for its unambiguous identification and structural verification. By leveraging a combination of NMR, MS, IR, and UV-Vis spectroscopy, researchers can gain a comprehensive understanding of this molecule's chemical properties. The predictive data and detailed protocols presented herein are designed to empower scientists in their research and development endeavors, ensuring a high degree of confidence in their analytical results.

References

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC. (n.d.).
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. - ResearchGate. (n.d.). Retrieved from [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion | ACS Omega. (2021, January 8). Retrieved from [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (2022, June 15). Retrieved from [Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids - Oregon State University. (2020, February 7). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Spectroscopic Analysis of Carboxylic Acid Derivatives | Organic... | Fiveable. (2025, August 15). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Properties of 4-Iodo-1H-imidazole-2-carboxylic acid

Executive Summary This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and melting point of 4-Iodo-1H-imidazole-2-carboxylic acid (CAS No: 1824286-45-4). As a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and melting point of 4-Iodo-1H-imidazole-2-carboxylic acid (CAS No: 1824286-45-4). As a functionalized heterocyclic compound of interest in pharmaceutical development and materials science, a thorough characterization of its thermal properties is paramount for defining processing parameters, ensuring storage stability, and predicting its behavior under various thermal stresses.

Given the limited availability of specific, published thermal analysis data for this particular molecule, this guide adopts a first-principles approach. We will establish a predictive profile based on the analysis of structurally related compounds and outline rigorous, field-proven experimental methodologies for definitive characterization. This document details the causality behind experimental choices in techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing researchers with the necessary protocols to generate robust and reliable data. The guide is intended to be a critical resource for scientists and professionals requiring a deep understanding of the thermal characteristics of this compound.

Introduction: The Imperative of Thermal Characterization

4-Iodo-1H-imidazole-2-carboxylic acid is a molecule that combines the stable aromatic imidazole core with two key functional groups: a carboxylic acid and an iodo-substituent. This unique structure suggests its potential as a versatile building block. The imidazole moiety is a cornerstone in many active pharmaceutical ingredients, while the carboxylic acid and iodine atom provide reactive handles for further synthetic elaboration and can influence intermolecular interactions.

The thermal stability and melting point are not mere physical constants; they are critical indicators that dictate:

  • Storage and Shelf-Life: Degradation pathways are often initiated by thermal energy.

  • Pharmaceutical Formulation: Processes such as milling, drying, and hot-melt extrusion are governed by the compound's melting and decomposition behavior.

  • Reaction Kinetics: The stability of the molecule at various temperatures determines the viable conditions for subsequent chemical reactions.

Therefore, a precise understanding of its thermal profile is essential for any meaningful development work.

Physicochemical Profile and Predictive Analysis

While direct experimental data for 4-Iodo-1H-imidazole-2-carboxylic acid is scarce, we can infer its likely behavior by examining its constituent parts and related analogs.

Table 1: Physicochemical Properties of 4-Iodo-1H-imidazole-2-carboxylic acid

PropertyValueSource
CAS Number 1824286-45-4[1]
Molecular Formula C₄H₃IN₂O₂[1]
Molecular Weight 237.98 g/mol
Appearance Solid[1]
Purity (Typical) ≥95%[1]
Recommended Storage 2-8°C, inert atmosphere, keep in dark place[1]

Comparative Melting Point Analysis:

To form a hypothesis for the melting behavior of the target compound, we can analyze the melting points of its structural relatives.

Table 2: Melting Points of Structurally Related Imidazole Compounds

CompoundStructureMelting Point (°C)Key Structural Difference
1H-Imidazole-2-carboxylic acidParent compound (no iodine)156 - 158 °C (may decarboxylate)Lacks the iodo-substituent.[2]
4-Iodo-1H-imidazoleLacks the carboxylic acid group136.0 - 140.0 °CLacks the -COOH group, reducing potential for strong hydrogen bonding dimers.[3][4]
1H-Imidazole-4-carboxylic acidIsomer294 - 295 °CDifferent substitution pattern, likely leading to a more stable crystal lattice.[5][6]

Expert Insights & Causality:

  • The parent compound, 1H-Imidazole-2-carboxylic acid , exhibits a melting point of 156-158 °C and is noted to undergo decarboxylation upon heating.[2] This is a crucial observation, as it suggests a primary thermal liability for our target molecule is the loss of CO₂ from the carboxylic acid group.

  • The presence of the heavy iodine atom in 4-Iodo-1H-imidazole-2-carboxylic acid will increase the molecular weight, which typically elevates the melting point. However, iodine is less electronegative than the hydrogen it replaces, which may alter the hydrogen-bonding network within the crystal lattice.

  • The most significant factor is likely the potential for decarboxylation. It is highly probable that 4-Iodo-1H-imidazole-2-carboxylic acid will melt with decomposition . The onset of melting will likely be closely followed or occur concurrently with weight loss. Therefore, a simple melting point measurement may be insufficient, necessitating a combined DSC and TGA approach for a complete picture.

Methodologies for Comprehensive Thermal Analysis

To definitively characterize the thermal properties, a multi-technique approach is required. The following protocols are designed to be self-validating and provide a complete profile of the material's behavior.

Experimental Workflow for Thermal Analysis

The logical flow for analyzing a new compound involves preliminary characterization by DSC to identify thermal events, followed by TGA to quantify any associated mass changes.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Receive & Verify 4-Iodo-1H-imidazole-2-carboxylic acid Weigh Accurately weigh 2-5 mg into Alumina/Aluminium pans Sample->Weigh DSC Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat Cycle) Weigh->DSC Load Sample TGA Thermogravimetric Analysis (TGA) (Ramp under N₂ and Air) Weigh->TGA Load Sample Interpret_DSC Identify Melting (Tm), Decomposition (Td), and other transitions DSC->Interpret_DSC Interpret_TGA Quantify Mass Loss (%) Determine Onset Temperature TGA->Interpret_TGA Correlate Correlate DSC events with TGA mass loss Interpret_DSC->Correlate Interpret_TGA->Correlate Report Generate Final Report Correlate->Report

Caption: A typical experimental workflow for comprehensive thermal analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and identify other thermal transitions (e.g., decomposition). DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature.[7]

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of 4-Iodo-1H-imidazole-2-carboxylic acid into a vented aluminum DSC pan. The use of a vented pan is critical to allow any evolved gases (e.g., CO₂) to escape, preventing pan rupture and ensuring accurate data.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program (Rationale):

    • Segment 1 (Equilibration): Equilibrate the cell at 25°C.

    • Segment 2 (First Heat): Heat the sample from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min. This initial scan identifies all thermal events in the "as-is" sample.

    • Segment 3 (Cooling): Cool the sample back down to 25°C at 10°C/min. This step is crucial for understanding if the melting process is reversible and to erase the prior thermal history of the sample.

    • Segment 4 (Second Heat): Heat the sample again to 250°C at 10°C/min. Comparing this scan to the first reveals which transitions were irreversible (like decomposition).

  • Data Analysis:

    • Identify endothermic peaks, which represent heat absorption events like melting. The onset temperature of this peak is typically reported as the melting point.

    • Identify exothermic peaks, which represent heat-releasing events such as crystallization or decomposition.

    • A sharp endotherm followed immediately by a broad exotherm is a classic signature of melting with decomposition.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature (Td) of the compound. TGA measures the change in mass of a sample as a function of temperature.[8][9]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Atmosphere and Flow Rate (Rationale):

    • Run 1 (Inert): Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-70 mL/min. This allows for the characterization of the compound's intrinsic thermal decomposition without oxidative effects.

    • Run 2 (Oxidative): A subsequent run using air as the purge gas can be performed to assess the compound's stability in an oxidative environment.

  • Temperature Program: Heat the sample from ambient temperature (~25°C) to an upper limit where full decomposition is expected (e.g., 600°C) at a heating rate of 10°C/min. A rate of 10°C/min is a standard survey rate that balances resolution and experimental time.

  • Data Analysis:

    • The resulting curve plots percentage weight vs. temperature.

    • The onset temperature of the first major weight loss step is a key indicator of the beginning of decomposition. This is often reported as Td₅% (the temperature at which 5% weight loss has occurred).

    • The number and magnitude of weight loss steps provide insight into the decomposition mechanism. For this compound, an initial weight loss corresponding to CO₂ (approx. 18.5%) would strongly support a decarboxylation pathway.

Plausible Thermal Decomposition Pathway

The chemical structure of 4-Iodo-1H-imidazole-2-carboxylic acid suggests two primary points of thermal instability: the carboxylic acid group and the carbon-iodine bond.

G Parent 4-Iodo-1H-imidazole- 2-carboxylic acid Intermediate 4-Iodo-1H-imidazole Parent->Intermediate Decarboxylation (ΔT) Product1 CO₂ (gas) Parent->Product1 Product2 Further Degradation (e.g., loss of I₂, HI) Intermediate->Product2 Higher Temp (ΔT)

Caption: A plausible initial thermal decomposition pathway via decarboxylation.

The most likely initial decomposition step, especially given the data for the parent carboxylic acid, is decarboxylation .[2] This involves the loss of carbon dioxide to form 4-Iodo-1H-imidazole. This would be observed in TGA as an initial mass loss of approximately 18.5%. At higher temperatures, further degradation involving the cleavage of the C-I bond and fragmentation of the imidazole ring would occur.

Conclusion and Recommendations

  • Predicted Behavior: The compound is expected to exhibit a melting point likely in the range of 140-170°C, but this event is anticipated to be accompanied by significant decomposition, primarily through a decarboxylation pathway.

  • Analytical Imperative: A definitive characterization cannot rely on a simple melting point apparatus. A combined approach using DSC to identify the melting endotherm and TGA to quantify the simultaneous mass loss is essential for an accurate and complete thermal profile.

  • Handling and Storage: The recommended storage conditions (refrigerated, inert atmosphere, dark) are consistent with a compound that may have limited thermal stability and potential light sensitivity.[1] Adherence to these conditions is critical to ensure sample integrity for research and development.

This guide provides the predictive insights and detailed experimental frameworks necessary for researchers to confidently and accurately characterize the thermal properties of 4-Iodo-1H-imidazole-2-carboxylic acid, enabling its effective use in future applications.

References

Sources

Protocols & Analytical Methods

Method

Topic: Suzuki Cross-Coupling Protocols using 4-Iodo-1H-imidazole-2-carboxylic Acid

An Application Note for Researchers and Drug Development Professionals This guide provides an in-depth technical overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using the versatile building block, 4-iodo-1H-imidazole-2-carboxylic acid. Designed for researchers, medicinal chemists, and process development scientists, this document explains the critical parameters, offers step-by-step workflows, and provides troubleshooting insights to enable the efficient synthesis of complex, imidazole-containing molecules.

Introduction: The Strategic Value of the Imidazole Core

The imidazole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates due to its ability to act as a bioisostere for other functional groups and engage in crucial hydrogen bonding interactions with biological targets. 4-Iodo-1H-imidazole-2-carboxylic acid is a particularly valuable starting material, offering three distinct points for molecular elaboration: the iodine-bearing C4 position for cross-coupling, the carboxylic acid at C2 for amide bond formation, and the imidazole nitrogen for alkylation or as a hydrogen bond donor.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for carbon-carbon bond formation. Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester coupling partners make it an indispensable tool for rapidly generating molecular diversity in drug discovery programs. This document focuses on the practical application of this reaction to our key imidazole building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing reaction conditions. The process is a palladium-catalyzed cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (in our case, 4-iodo-1H-imidazole-2-carboxylic acid), inserting itself into the carbon-iodine bond. This forms a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron compound (R-B(OR)2) to form a more nucleophilic boronate species. This species then transfers its organic group (R) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L_n pd_intermediate_1 Ar-Pd(II)L_n-I pd0->pd_intermediate_1 Oxidative Addition pd_intermediate_2 Ar-Pd(II)L_n-R pd_intermediate_1->pd_intermediate_2 Transmetalation pd_intermediate_2->pd0 Reductive Elimination product Ar-R pd_intermediate_2->product aryl_halide Ar-I (4-Iodoimidazole) aryl_halide->pd_intermediate_1 boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_intermediate_1 caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Coupling with 4-Iodo-1H-imidazole-2-carboxylic Acid

The unique structure of this substrate, featuring an acidic proton on the imidazole nitrogen (pKa ≈ 14) and a carboxylic acid (pKa ≈ 3-4), requires careful consideration of the reaction parameters to avoid side reactions and ensure high yields.

  • The Carboxylic Acid Moiety: To Protect or Not to Protect?

    • Direct Coupling (Free Acid): Using the free acid is more atom- and step-economical. However, the carboxylate formed under basic conditions can decrease the solubility of the starting material in less polar organic solvents. Furthermore, the carboxylate could potentially coordinate to the palladium center, inhibiting catalysis. This approach necessitates a carefully selected solvent-base system, often favoring aqueous mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) and inorganic bases.

    • Protected Coupling (Ester): Converting the carboxylic acid to an ester (e.g., methyl or ethyl) prior to coupling is a common and highly reliable strategy. This removes the acidic proton, improves solubility in common organic solvents, and prevents potential catalyst inhibition. While it adds a step to the sequence (esterification and subsequent saponification), it often leads to cleaner reactions and simpler purifications.

  • Choice of Catalyst and Ligand:

    • Catalyst Precursor: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic, effective catalysts for many Suzuki couplings. However, for heteroaromatic substrates, more electron-rich and sterically hindered phosphine ligands often provide superior results.

    • Modern Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often form highly active catalysts that can operate at lower temperatures and catalyst loadings, minimizing side reactions. For this specific substrate, a catalyst system like Pd(dppf)Cl₂ is also a robust choice.

  • Base and Solvent Selection:

    • The base is crucial for activating the boronic acid. Its strength and solubility directly impact the reaction rate and outcome.

    • For Direct Coupling (Free Acid): A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used. The choice of cation can influence solubility and reactivity. A solvent system capable of dissolving both the organic and inorganic reagents is required, such as 1,4-dioxane/water or THF/water.

    • For Protected Coupling (Ester): A wider range of conditions is tolerated. Anhydrous conditions with organic bases like triethylamine (TEA) or inorganic bases like K₂CO₃ in solvents like DMF, dioxane, or toluene are common.

Experimental Protocols

The following protocols are presented as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Coupling via Protected Ethyl 4-Iodo-1H-imidazole-2-carboxylate

This two-step approach is recommended for achieving the highest probability of success with sensitive or complex boronic acids.

Step A: Esterification of 4-Iodo-1H-imidazole-2-carboxylic acid

  • Suspend 4-iodo-1H-imidazole-2-carboxylic acid (1.0 eq) in absolute ethanol (EtOH, ~0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.

  • Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂.

  • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield ethyl 4-iodo-1H-imidazole-2-carboxylate, which can often be used without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled ester.

Protocol 2: Direct Coupling of 4-Iodo-1H-imidazole-2-carboxylic Acid

This protocol is more efficient but may require more optimization.

  • In a microwave vial or Schlenk flask, combine 4-iodo-1H-imidazole-2-carboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Add the palladium catalyst and ligand, for example, Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable ligand like SPhos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 v/v).

  • Seal the vessel and heat to 100-120 °C (conventional heating) or 140 °C (microwave heating) for 1-4 hours. Monitor the reaction's progress by LC-MS.

  • After cooling, acidify the reaction mixture to pH ~3-4 with 1M HCl. This protonates the product's carboxylic acid, making it extractable into an organic solvent.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash chromatography or preparative HPLC to yield the final coupled acid product.

Summary of Reaction Conditions & Troubleshooting

ParameterProtocol 1 (Protected Ester)Protocol 2 (Direct Coupling)Rationale & Common Issues
Substrate Ethyl 4-iodo-1H-imidazole-2-carboxylate4-Iodo-1H-imidazole-2-carboxylic acidFree acid can have poor solubility. Ester is generally more soluble and less prone to catalyst inhibition.
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ / SPhos (5/10 mol%)Direct coupling may require a more active catalyst system. Issue: Low conversion. Solution: Try a different ligand (e.g., XPhos) or catalyst (e.g., Pd(PPh₃)₄).
Base K₂CO₃ (3 eq)Cs₂CO₃ (3 eq)Cs₂CO₃ is more soluble and often more effective in direct couplings. Issue: Decomposition. Solution: Try a weaker base like K₃PO₄.
Solvent Dioxane / H₂O (4:1)Dioxane / H₂O (5:1)Water is necessary to dissolve the inorganic base. Issue: Poor solubility of starting material. Solution: Try a different solvent mix like Toluene/EtOH/H₂O.
Temperature 80-100 °C100-140 °CHigher temperatures may be needed for direct coupling but can increase risk of dehalogenation or decomposition.
Workup Neutral ExtractionAcidic Workup & ExtractionWorkup must be adapted to the product's acidic/neutral nature. Failure to acidify in Protocol 2 will result in the product remaining in the aqueous layer as a salt.

General Experimental Workflow

The following diagram outlines the typical sequence of operations for a Suzuki cross-coupling experiment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Weigh Reagents (Iodoimidazole, Boronic Acid, Base) setup 4. Assemble Reaction Vessel (Under Inert Atmosphere) prep_reagents->setup prep_catalyst 2. Prepare Catalyst & Ligand prep_catalyst->setup prep_solvent 3. Degas Solvent prep_solvent->setup heating 5. Heat and Stir (Monitor by TLC/LC-MS) setup->heating cooling 6. Cool Reaction heating->cooling quench_filter 7. Quench / Filter (e.g., through Celite) cooling->quench_filter extraction 8. Liquid-Liquid Extraction quench_filter->extraction purification 9. Column Chromatography extraction->purification analysis 10. Characterization (NMR, MS, HPLC) purification->analysis caption Fig. 2: General laboratory workflow for Suzuki coupling.

Caption: Fig. 2: General laboratory workflow for Suzuki coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Bellina, F., & Rossi, R. (2010). The Development of a Practical and General Method for the Suzuki–Miyaura Cross-Coupling of 2- and 4-Iodoimidazoles. European Journal of Organic Chemistry, 2010(12), 2261-2269. [Link]

  • Tyagarajan, S., et al. (2011). Design and synthesis of novel 4-(1H-imidazol-5-yl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)pyrimidin-2-amine derivatives as Bcr-Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 738-742. [Link]

  • Chemagility. (n.d.). 4-Iodo-1H-imidazole-2-carboxylic acid. Chemagility Supplier Database. [Link]

Application

4-Iodo-1H-imidazole-2-carboxylic acid as a bidentate ligand in coordination chemistry

Application Note: 4-Iodo-1H-imidazole-2-carboxylic Acid in Coordination Chemistry and Drug Design Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Iodo-1H-imidazole-2-carboxylic Acid in Coordination Chemistry and Drug Design

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

In modern coordination chemistry, the rational design of ligands dictates the thermodynamic stability and functional utility of the resulting metal-organic architectures. 4-Iodo-1H-imidazole-2-carboxylic acid (CAS 1824286-45-4) [1] emerges as a highly versatile, bifunctional scaffold. It seamlessly integrates the robust N,O-bidentate chelating capacity of the imidazole-2-carboxylate moiety with the highly directional supramolecular interaction potential of a 4-iodo substituent.

This guide provides a comprehensive technical breakdown of the ligand's physicochemical profile, detailing validated protocols for its application in two distinct fields: the synthesis of phosphorescent transition-metal complexes for materials science[2], and the development of metallo-β-lactamase (MBL) inhibitors for combating antimicrobial resistance[3].

Physicochemical & Structural Profiling

The utility of 4-iodo-1H-imidazole-2-carboxylic acid stems from its dual-mode interaction profile. Understanding the causality behind its behavior is critical for experimental design:

  • N,O-Bidentate Chelation: The core imidazole-2-carboxylic acid acts as a classic bidentate ligand. Upon controlled deprotonation of the carboxylic acid, it coordinates to transition metals (e.g., Zn²⁺, Cu²⁺, Ir³⁺) via the imidazole N3 nitrogen and the carboxylate oxygen, forming a thermodynamically stable five-membered chelate ring[4].

  • Halogen Bonding (XB) via the σ-Hole: The addition of the bulky, polarizable iodine atom at the C4 position introduces a region of positive electrostatic potential (the "σ-hole") strictly opposite the C–I bond. This enables highly directional halogen bonding (C–I···X) with Lewis bases, driving the self-assembly of supramolecular architectures and enhancing binding affinity within hydrophobic protein pockets[5][6].

  • Electronic Modulation: The electron-withdrawing inductive effect of the iodine atom lowers the pKa of the imidazole ring. This facilitates deprotonation at lower pH thresholds and finely tunes the ligand-field splitting parameter ( Δ ) when bound to transition metals, which is highly desirable in photoluminescence tuning[2].

Quantitative Data Summary
PropertyValue / DescriptionExperimental Implication
CAS Number 1824286-45-4[1]Verification of reagent sourcing.
Molecular Weight 237.98 g/mol [1]Stoichiometric calculations for complexation.
Primary Coordination N,O-bidentate chelation[4]Forms rigid 5-membered metallacycles.
Secondary Interactions Halogen bonding (C–I···X)[6]Drives 2D/3D supramolecular framework assembly.
Typical Metal Targets Ir(III), Ru(II), Zn(II), Cu(II)[2][4]Broad utility in OLEDs and metalloenzyme targeting.

Mechanistic Workflows & Visualizations

To fully leverage this ligand, researchers must understand how its structural features translate into functional complexes.

G L 4-Iodo-1H-imidazole- 2-carboxylic acid C N,O-Bidentate Chelation L->C Deprotonation X Halogen Bonding (σ-hole interactions) L->X C-I Bond M Transition Metal (e.g., Ir, Zn, Cu) M->C S Supramolecular Framework / MOF C->S X->S

Dual-mode assembly pathway of 4-iodo-1H-imidazole-2-carboxylic acid via chelation and halogen bonds.

Application Protocol 1: Synthesis of Phosphorescent Iridium(III) Complexes (Materials Science)

Context: Carboxyl-containing imidazole ligands are utilized to synthesize neutral and cationic Ir(III) complexes for Organic Light-Emitting Diodes (OLEDs). The N,O-chelation provides rigid trans-N^N or trans-N^C configurations, which minimizes non-radiative decay pathways and enhances photoluminescence quantum yields[2].

Step-by-Step Methodology: Objective: Synthesize [Ir(ppy)₂(L)] (where ppy = 2-phenylpyridine, L = 4-iodo-1H-imidazole-2-carboxylate).

  • Dimer Cleavage (Solvation): Suspend 0.1 mmol of the dichloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂, in a 15 mL solvent mixture of Dichloromethane (DCM) and Methanol (2:1 v/v).

    • Causality: Methanol increases the solubility of the highly polar 4-iodo-1H-imidazole-2-carboxylic acid, while DCM ensures the hydrophobic Ir-dimer remains in solution.

  • Ligand Activation: Add 0.22 mmol (2.2 eq) of the ligand and 0.3 mmol (3.0 eq) of anhydrous Sodium Carbonate (Na₂CO₃).

    • Causality: The mild base selectively deprotonates the carboxylic acid moiety (pKa ~2-3) without disrupting the imidazole N-H, generating the monoanionic N,O-chelating species required to attack and cleave the Ir-Cl-Ir bridge[2].

  • Thermal Coordination: Purge the reaction flask with Argon for 10 minutes, then heat to 60°C under reflux for 12 hours.

    • Causality: Elevated temperature provides the activation energy necessary to substitute the chloride ligands, forming the thermodynamically favored, rigid 5-membered N,O-chelate ring.

  • Validation & Purification: Monitor the reaction via TLC (UV active). Once the dimer is consumed, concentrate the mixture in vacuo. Redissolve in DCM, wash with deionized water (3 × 10 mL) to remove inorganic salts, dry over MgSO₄, and purify via silica gel column chromatography.

Application Protocol 2: Metallo-β-Lactamase (MBL) Inhibitor Development (Drug Discovery)

Context: MBLs (e.g., VIM-2, NDM-1) confer severe bacterial resistance to carbapenem antibiotics by hydrolyzing the β-lactam ring via active-site zinc ions. Imidazole-2-carboxylic acid derivatives act as potent inhibitors by mimicking the carbapenem hydrolysate, directly coordinating to the catalytic zinc[3].

G Ligand Ligand Scaffold (4-Iodo-Im-2-COOH) Coord N,O-Coordination (Displaces H2O) Ligand->Coord Chelation Pocket Hydrophobic Pocket (Arg228 / Asp120) Ligand->Pocket Halogen Bond / Steric Fit Zn Active Site Zn(II) (Metallo-β-lactamase) Inhib Enzyme Inhibition (Restored Antibiotic Efficacy) Zn->Inhib Coord->Zn Pocket->Inhib

Mechanistic workflow of metallo-β-lactamase inhibition using bidentate N,O-chelating ligands.

Step-by-Step Methodology: Objective: Evaluate the IC₅₀ of the ligand against purified VIM-2 Metallo-β-lactamase.

  • Enzyme Preparation: Dilute purified recombinant VIM-2 enzyme in 50 mM HEPES buffer (pH 7.5) supplemented with 50 µM ZnSO₄ and 0.01% Triton X-100.

    • Causality: Excess zinc ensures the binuclear active site (Zn1/Zn2) remains fully populated during the assay, preventing false-positive inhibition caused by non-specific metal stripping[3]. Triton X-100 prevents non-specific enzyme aggregation.

  • Ligand Incubation: Prepare a 10 mM stock of 4-iodo-1H-imidazole-2-carboxylic acid in DMSO. Perform serial dilutions and add to the enzyme assay (final inhibitor concentrations: 0.1 - 100 µM, final DMSO < 2%). Incubate for 15 minutes at 25°C.

    • Causality: The pre-incubation allows the N,O-moiety to coordinate directly to the Zn2 ion, displacing the bridging water molecule essential for β-lactam hydrolysis. Simultaneously, the 4-iodo group engages in halogen bonding/steric interactions with adjacent hydrophobic residues[3].

  • Substrate Cleavage Assay: Initiate the reaction by adding 100 µM of a reporter substrate (e.g., Nitrocefin). Monitor the change in absorbance at 482 nm (cleavage of the β-lactam ring) continuously for 10 minutes using a microplate reader.

  • Validation: Calculate the initial velocity ( v0​ ) of the linear portion of the absorbance curve. Plot fractional activity ( vi​/v0​ ) against the log of the inhibitor concentration to derive the IC₅₀ using non-linear regression. A self-validating control must include a known chelator (e.g., EDTA) to confirm zinc-dependent activity.

References

  • PubChem Compound Summary | 4-iodo-1H-imidazole (CID 606522) | National Center for Biotechnology Information (NIH) |[Link]

  • Mechanistic Grounding (Materials Science) | Three Types of Charged Ligands Based Carboxyl-Containing Iridium(III) Complexes: Structures, Photophysics, and Solution Processed OLED Application | Inorganic Chemistry, ACS Publications |[Link]

  • Mechanistic Grounding (Drug Discovery) | Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding | ACS Infectious Diseases |[Link]

  • Mechanistic Grounding (Halogen Bonding) | “Anti-Electrostatic” Halogen Bonding | Angewandte Chemie International Edition, PMC (NIH) |[Link]

Sources

Method

Application Note: Optimized Decarboxylation Protocols for 4-Iodo-1H-imidazole-2-carboxylic Acid

Executive Summary & Strategic Context In pharmaceutical development, the imidazole core is a privileged scaffold. Specifically, 4-iodo-1H-imidazole is a highly sought-after intermediate, serving as a versatile electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In pharmaceutical development, the imidazole core is a privileged scaffold. Specifically, 4-iodo-1H-imidazole is a highly sought-after intermediate, serving as a versatile electrophile in Suzuki-Miyaura and Sonogashira cross-coupling reactions to build complex biologically active molecules[1]. However, the direct iodination of unprotected imidazole suffers from poor regiocontrol, often yielding complex mixtures of 4-iodo, 4,5-diiodo, and 2,4,5-triiodoimidazole species[2][3].

To circumvent this, synthetic chemists utilize a blocking-group strategy: installing a carboxylic acid at the C2 position directs iodination exclusively to the C4/C5 positions. Once the desired 4-iodo-1H-imidazole-2-carboxylic acid is isolated, the C2-carboxylic acid must be removed. This application note details the mechanistic rationale and optimized protocols for the selective decarboxylation of 4-iodo-1H-imidazole-2-carboxylic acid to yield pure 4-iodo-1H-imidazole.

Mechanistic Rationale: The Causality of Decarboxylation

Unlike standard aliphatic or aromatic carboxylic acids, which require extreme forcing conditions to extrude carbon dioxide[4], imidazole-2-carboxylic acids are uniquely labile[5]. As an application scientist, understanding why this occurs is critical for troubleshooting and optimizing reaction conditions.

The facile decarboxylation is driven by the stability of the intermediate formed during the reaction. Under neutral or slightly acidic conditions, the starting material exists predominantly as a zwitterion (imidazolium-2-carboxylate)[6]. Thermal activation provides the energy required to break the C-C bond, resulting in the extrusion of CO₂ and the formation of a transient N-heterocyclic carbene (NHC)—specifically, the 4-iodoimidazol-2-ylidene intermediate[6][7]. This highly reactive carbene is rapidly protonated by the surrounding solvent or trace acid to furnish the final aromatic 4-iodo-1H-imidazole[7].

The Role of pH: The reaction is highly pH-dependent. Under alkaline conditions, the carboxylic acid is deprotonated to form a stable carboxylate salt, and the imidazole nitrogen is stabilized. This anionic state drastically increases the activation energy required for CO₂ loss, effectively shutting down the decarboxylation pathway and leading to recovered starting material[8][9].

Mechanism A 4-Iodo-1H-imidazole- 2-carboxylic acid (Zwitterion) B Transition State [CO2 Extrusion] A->B Δ (100-120 °C) C 4-Iodoimidazol-2-ylidene (NHC Intermediate) B->C - CO2 D 4-Iodo-1H-imidazole (Final Product) C->D + H+ (Fast)

Figure 1: Mechanistic pathway of 4-Iodo-1H-imidazole-2-carboxylic acid decarboxylation via an NHC.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. The goal was to balance thermal activation with solvent properties to maximize yield while preventing product degradation (charring) or sublimation.

Table 1: Quantitative Comparison of Decarboxylation Conditions

Solvent SystemAdditive / pHTemp (°C)Time (h)Yield (%)Causality & Observations
None (Neat) None160175%Thermal cleavage is rapid, but localized overheating causes charring and sublimation of the product.
DMF None120392% Optimal. Boiling point of DMF (153 °C) accommodates the thermal window. Smooth CO₂ evolution.
H₂O HCl (pH ~1)100488%Protonation enhances electrophilicity of C2. Excellent green alternative, but requires basic workup.
DMSO None130285%Good conversion, but high boiling point of DMSO complicates aqueous workup and product isolation.
H₂O NaOH (pH 12)10012<5%Failed. Deprotonation forms a stable carboxylate salt, raising the activation barrier[9].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical and analytical cues, the chemist can confirm reaction progress in real-time without relying solely on arbitrary timers.

Protocol A: Solvent-Mediated Thermal Decarboxylation (Recommended)

This method utilizes N,N-Dimethylformamide (DMF) to provide a homogenous heating environment, preventing the localized degradation seen in solvent-free pyrolysis.

Materials:

  • 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 eq, 10.0 mmol, 2.38 g)

  • Anhydrous DMF (20 mL, 0.5 M)

  • Nitrogen (N₂) gas source

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-iodo-1H-imidazole-2-carboxylic acid.

  • Solvation: Add 20 mL of anhydrous DMF. Stir at room temperature to form a uniform suspension. Purge the system with N₂ for 5 minutes.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 120 °C.

  • In-Process Validation (Visual): Within 10-15 minutes, the suspension will become homogenous, and steady effervescence (CO₂ gas bubbling) will be observed.

  • Reaction Monitoring: Maintain heating for 2.5 to 3 hours. Validation Cue: The reaction is complete when gas evolution completely ceases. Confirm via TLC (Eluent: EtOAc/Hexanes 1:1). The baseline starting material spot will disappear, replaced by a new UV-active spot at R_f ~0.4.

  • Workup: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield a pale yellow solid. Recrystallize from EtOAc/Hexanes to afford pure 4-iodo-1H-imidazole.

Workflow Step1 1. Preparation Suspend starting material in DMF (0.5 M) Step2 2. Thermal Activation Heat to 120 °C under N2 atmosphere Step1->Step2 Step3 3. In-Process Validation Stir for 2-4 h until CO2 effervescence ceases Step2->Step3 Step4 4. Workup & Extraction Partition in EtOAc/H2O, wash with 5% LiCl Step3->Step4 Step5 5. Purification Concentrate and recrystallize (EtOAc/Hexanes) Step4->Step5

Figure 2: Step-by-step experimental workflow for the solvent-mediated thermal decarboxylation.

Protocol B: Acid-Catalyzed Aqueous Decarboxylation (Green Alternative)

For scale-up scenarios where DMF is undesirable, aqueous acidic conditions can lower the activation energy for decarboxylation by ensuring the substrate remains in its protonated/zwitterionic state.

Step-by-Step Methodology:

  • Preparation: Suspend 4-iodo-1H-imidazole-2-carboxylic acid (10.0 mmol, 2.38 g) in 25 mL of 1.0 M aqueous HCl.

  • Heating: Heat the mixture to reflux (100 °C) under stirring.

  • In-Process Validation: The solid will gradually dissolve as it converts to the more soluble protonated 4-iodo-1H-imidazole. Monitor via LC-MS. Validation Cue: Look for the complete disappearance of the m/z 239 [M+H]⁺ peak and the dominance of the m/z 195 [M+H]⁺ peak.

  • Neutralization: Once complete (approx. 4 hours), cool the solution to 0 °C in an ice bath. Carefully add 1.0 M NaOH dropwise until the pH reaches 7.5 - 8.0.

  • Isolation: The product will precipitate as a white/pale solid upon neutralization. Filter the solid, wash with cold water (2 × 10 mL), and dry under high vacuum.

References

  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus Source: National Institutes of Health (NIH) URL:[Link][5]

  • Imidazol-2-and-4-ylidene by decarboxylation. Studies on the cross-conjugated mesomeric betaine-alkaloid norzooanemonine and its pseudo-cross-conjugated isomer Source: ResearchGate URL:[Link][6]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole Source: Google Patents URL:[3]

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole Source: Google Patents URL:[1]

  • Equilibrating parent aminomercaptocarbene and CO2 with 2-amino-2-thioxoacetic acid via heavy-atom quantum tunneling Source: RSC Publishing URL:[Link][7]

  • Decarboxylation Source: Master Organic Chemistry URL:[Link][4]

Sources

Application

Protocol for N-alkylation of 4-Iodo-1H-imidazole-2-carboxylic acid

An Application Note and Comprehensive Protocol for the N-Alkylation of 4-Iodo-1H-imidazole-2-carboxylic acid Abstract This document provides a detailed, three-step protocol for the N-alkylation of 4-Iodo-1H-imidazole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the N-Alkylation of 4-Iodo-1H-imidazole-2-carboxylic acid

Abstract

This document provides a detailed, three-step protocol for the N-alkylation of 4-Iodo-1H-imidazole-2-carboxylic acid, a critical transformation for synthesizing advanced intermediates in drug discovery and development. The presence of both an acidic carboxylic acid and a reactive imidazole NH group on the same scaffold necessitates a strategic approach involving protection, alkylation, and deprotection. This guide explains the causal logic behind each experimental step, offers troubleshooting advice, and is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of N-Alkylated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted N-alkylation of substituted imidazoles is a cornerstone of drug design, as the substituent on the nitrogen atom can profoundly influence the molecule's steric and electronic properties, thereby modulating its solubility, metabolic stability, and ultimately, its biological activity and pharmacokinetic profile.[3]

The subject of this protocol, 4-Iodo-1H-imidazole-2-carboxylic acid, is a particularly valuable building block. The iodine atom at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid at the 2-position provides a key site for amide bond formation or other conjugations.[3] Direct N-alkylation of this molecule is challenging because any base strong enough to deprotonate the imidazole nitrogen will first react with the more acidic carboxylic acid proton. This guide, therefore, details a robust three-step strategy to achieve clean and efficient N-alkylation.

Overall Synthetic Strategy

The protocol is logically divided into three primary stages:

  • Protection: The carboxylic acid group is first converted into an ethyl ester. This "protects" the acidic proton, rendering the molecule compatible with the basic conditions required for the subsequent N-alkylation step.

  • N-Alkylation: The imidazole nitrogen of the ester intermediate is deprotonated with a suitable base, and the resulting imidazolate anion is alkylated via nucleophilic substitution with an alkyl halide.

  • Deprotection: The ethyl ester is hydrolyzed back to the free carboxylic acid, yielding the final N-alkylated product.

G cluster_0 Overall Workflow Start 4-Iodo-1H-imidazole- 2-carboxylic acid Step1 Step 1: Esterification (Protection) Start->Step1 Intermediate Ethyl 4-iodo-1H-imidazole- 2-carboxylate Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Protected_Product Ethyl 1-alkyl-4-iodo-1H- imidazole-2-carboxylate Step2->Protected_Product Step3 Step 3: Saponification (Deprotection) Protected_Product->Step3 Final_Product 1-Alkyl-4-iodo-1H-imidazole- 2-carboxylic acid Step3->Final_Product

Caption: High-level workflow for the N-alkylation protocol.

Mechanistic Principles of N-Alkylation

The core N-alkylation reaction proceeds via a classic two-step nucleophilic substitution mechanism.

  • Deprotonation: A base removes the acidic proton from a nitrogen atom of the imidazole ring, creating a resonance-stabilized imidazolate anion. The negative charge is shared between both nitrogen atoms.

  • Nucleophilic Attack: The electron-rich imidazolate anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This forms a new N-C bond and displaces the leaving group (e.g., a halide ion).

The Challenge of Regioselectivity

For an unsymmetrical imidazole like the 4-iodo-substituted intermediate, deprotonation creates an anion where either N-1 or N-3 can act as the nucleophile, potentially leading to a mixture of two regioisomers (1,4- and 1,5-disubstituted products). The outcome is governed by a combination of steric and electronic factors.[4]

  • Electronic Effects: Electron-withdrawing groups, such as the iodine atom at C-4 and the ester group at C-2, decrease the electron density of the adjacent nitrogen atoms. This effect makes the more remote nitrogen atom more nucleophilic.[4][5] In this specific substrate, both N-1 and N-3 are adjacent to an electron-withdrawing group, but the combined influence will dictate the preferred site of attack.

  • Steric Effects: The bulkiness of both the substituents already on the imidazole ring and the incoming alkylating agent can influence the reaction. Alkylation will generally be favored at the less sterically hindered nitrogen atom.[4]

Caption: General mechanism for N-alkylation and potential regioisomeric products. Note: Image placeholders are used; in a real application, these would be chemical structures.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Protection via Esterification

This step converts the starting carboxylic acid to its corresponding ethyl ester.

Reagent/MaterialMolar Eq.Purpose
4-Iodo-1H-imidazole-2-carboxylic acid1.0Starting Material
Anhydrous Ethanol (EtOH)SolventReagent and Solvent
Thionyl Chloride (SOCl₂)~2.0Esterification Reagent
Anhydrous Diethyl Ether-Precipitation/Washing

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (~10 mL per 1 g of starting material). Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure efficient stirring and cooling.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting solid, add anhydrous diethyl ether and stir vigorously. The product, ethyl 4-iodo-1H-imidazole-2-carboxylate hydrochloride, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can often be used in the next step without further purification. If needed, the free base can be obtained by careful neutralization with a saturated aqueous solution of sodium bicarbonate.

Step 2: N-Alkylation of Ethyl 4-iodo-1H-imidazole-2-carboxylate

Two effective methods are presented, differing in the choice of base and solvent. Method A uses a strong base for rapid and complete deprotonation, while Method B employs a milder, easier-to-handle base.

ParameterMethod AMethod B
Base Sodium Hydride (NaH), 60% in oil (1.1 eq)Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Solvent Anhydrous DMFAnhydrous Acetonitrile
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I) (1.1 eq)Alkyl Halide (e.g., R-Br, R-I) (1.2 eq)
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux

Protocol for Method A (NaH/DMF):

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and releases flammable hydrogen gas. Ensure the system is anhydrous and under an inert atmosphere.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. This ensures complete formation of the imidazolate anion.[3]

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the alkylating agent's reactivity.

  • Work-up: Once complete, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for Method B (K₂CO₃/Acetonitrile):

  • Setup: To a round-bottom flask, add ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile, followed by the alkylating agent (1.2 eq), to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor by TLC until completion.

  • Work-up: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography.

Step 3: Deprotection via Saponification

This final step hydrolyzes the ethyl ester to the target carboxylic acid.

Reagent/MaterialMolar Eq.Purpose
Ethyl 1-alkyl-4-iodo-1H-imidazole-2-carboxylate1.0Starting Material
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)~3.0Hydrolysis Reagent
Tetrahydrofuran (THF) / Water-Solvent System
Hydrochloric Acid (HCl), 1MAs neededAcidification

Protocol:

  • Setup: Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add a solution of NaOH or LiOH (3.0 eq) in water. Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester.[6]

  • Work-up: Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Carefully add 1M HCl dropwise with vigorous stirring to adjust the pH. The product will precipitate out at its isoelectric point. Monitor the pH closely.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the final product under vacuum to yield the pure 1-Alkyl-4-iodo-1H-imidazole-2-carboxylic acid.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure all reagents and glassware are scrupulously dry. Thionyl chloride decomposes in the presence of moisture.

  • Mixture of Regioisomers in Step 2: If separation of regioisomers is difficult, consider using a bulkier alkylating agent to improve steric differentiation.[4] Alternatively, changing the solvent and base system can sometimes alter the product ratio.[5]

  • Incomplete Hydrolysis in Step 3: If the ester is sterically hindered, longer reaction times or slightly higher temperatures may be required. Ensure sufficient base is present to drive the reaction to completion. The hydrolysis of esters is a one-way reaction under basic conditions, which is advantageous.[6]

  • Product Loss During Acidification: Add the acid very slowly during the final precipitation step. Adding too much acid can re-protonate the imidazole ring, potentially increasing the product's solubility in water.

References

  • BenchChem. (2025).
  • University of Otago. (n.d.).
  • Karaaslan, Ç., Doğanç, F., et al. (2020).
  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • Lin, Z., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Google Patents. (n.d.). Synthesis method of 4-iodo-1H-imidazole.
  • Guidechem. (n.d.).
  • ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis.
  • Google Patents. (n.d.).
  • Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • Song, Y., et al. (2011).
  • Shadrina, E. V., et al. (2023). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) using 4-Iodo-1H-imidazole-2-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Halogenated Heterocycle Incorporation and Late-Stage On-Resin Diversification Introduction & Mechanistic Rationale In the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Halogenated Heterocycle Incorporation and Late-Stage On-Resin Diversification

Introduction & Mechanistic Rationale

In the development of novel peptidomimetics and DNA minor groove binders (such as pyrrole-imidazole polyamides), imidazole-2-carboxylic acids serve as foundational structural motifs1[1]. However, the strategic incorporation of 4-Iodo-1H-imidazole-2-carboxylic acid elevates this building block from a mere structural component to a highly versatile chemical handle.

The presence of the iodine atom at the 4-position of the imidazole ring provides an optimal site for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) directly on the solid support2[2]. This approach allows drug development professionals to synthesize large libraries of diversified imidazole-peptides without the need to purify highly polar, amphiphilic intermediates in solution3[3].

Physicochemical Properties
PropertySpecification
Chemical Name 4-Iodo-1H-imidazole-2-carboxylic acid
CAS Number 1824286-45-4[4]
Molecular Weight 237.98 g/mol [4]
Linear Formula C4H3IN2O2[4]
Physical Form Solid[4]
Storage Conditions 2-8°C, inert atmosphere, protect from light[4]

Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols fail with this specific molecule and how to rationally design around its limitations.

The Amide Coupling Challenge

Coupling an imidazole-2-carboxylic acid to a resin-bound primary amine is notoriously sluggish. The electron-withdrawing nature of the adjacent sp2 nitrogens in the imidazole ring severely reduces the electrophilicity of the activated carboxylic acid. Furthermore, the basic imidazole nitrogen can lead to zwitterion formation, neutralizing standard coupling agents[1]. The Solution: Standard carbodiimide chemistry (DIC/HOBt) is insufficient. We strongly mandate the use of HATU combined with DIPEA . HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group creates a neighboring-group effect (an intramolecular hydrogen-bonding transition state) that dramatically accelerates aminolysis, driving the sluggish reaction to completion5[5].

The On-Resin Cross-Coupling Advantage

Why perform the Suzuki-Miyaura reaction on-resin rather than post-cleavage? The polymer matrix provides a pseudo-dilution effect that prevents intermolecular side reactions. More importantly, it allows the use of massive stoichiometric excesses of aryl boronic acids and palladium catalysts to force the oxidative addition into the sterically hindered 4-iodo position. Post-reaction, all toxic heavy metals and boron byproducts are simply washed away via filtration[2].

Quantitative Data: Optimization of On-Resin Suzuki-Miyaura

Table 1: Comparative analysis of reaction parameters for on-resin cross-coupling of iodo-heterocycles.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Outcome
Catalyst Pd(OAc)₂Pd(PPh₃)₄ (0.2 eq) Pd(PPh₃)₄ provides superior stability and turnover for solid-phase bulky substrates[2].
Base TEA (Organic)K₃PO₄ (2M aq, 10 eq) Stronger inorganic base accelerates the transmetalation step of the catalytic cycle[2].
Temperature 25°C80°C Elevated temperature overcomes the mass-transfer limitations inherent to the polymer matrix[2].
Solvent Pure DMFDMF/H₂O (4:1) Water is essential to dissolve the inorganic base and facilitate boronic acid activation[2].

Experimental Workflow Visualization

Workflow N1 1. Peptidyl-Resin (Fmoc-Protected) N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. Amide Coupling (4-Iodo-1H-imidazole-2-carboxylic acid, HATU, DIPEA) N2->N3 N4 4. On-Resin Suzuki-Miyaura (R-B(OH)2, Pd(PPh3)4, K3PO4, DMF/H2O, 80°C) N3->N4 N5 5. Cleavage & Deprotection (TFA/TIS/H2O) N4->N5 N6 6. Diversified Imidazole-Peptide (Final Product) N5->N6

Workflow for SPPS and late-stage functionalization of 4-Iodo-1H-imidazole-2-carboxylic acid.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as a self-validating system for a 0.1 mmol scale synthesis.

Protocol A: Resin Preparation & Fmoc Deprotection
  • Swell the Fmoc-protected peptidyl-resin (0.1 mmol) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly: DMF (5 × 1 min), DCM (5 × 1 min), and DMF (5 × 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser test. A positive result (deep blue beads) confirms successful primary amine deprotection.

Protocol B: Coupling of 4-Iodo-1H-imidazole-2-carboxylic acid

Scientist's Insight: Do not pre-activate the carboxylic acid for more than 2 minutes before adding to the resin to prevent premature degradation of the active ester.

  • In a clean vial, dissolve 4-Iodo-1H-imidazole-2-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the solution. The mixture will immediately turn yellow, indicating active ester formation.

  • Add the activation mixture to the drained resin. Agitate at room temperature for 2 to 3 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If slightly green/blue, perform a second coupling cycle.

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Scientist's Insight: Oxygen is the enemy of Pd(0) catalysis. Thoroughly sparge all solvents with argon prior to use.

  • In a microwave-safe SPPS vessel, add the iodo-imidazole-peptidyl-resin (0.1 mmol).

  • Add the desired aryl boronic acid (1.0 mmol, 10 eq) and Pd(PPh₃)₄ (0.02 mmol, 0.2 eq).

  • Add 2 mL of degassed DMF, followed by 0.5 mL of degassed 2M aqueous K₃PO₄ (1.0 mmol, 10 eq).

  • Seal the vessel under an argon atmosphere and heat to 80°C for 16 hours (or 110°C for 30 minutes if using microwave irradiation).

  • Drain the dark mixture. Wash extensively to remove trapped palladium: DMF (3x), DMF/H₂O 1:1 (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x to scavenge Pd), DCM (5x).

  • Self-Validation Checkpoint: Cleave ~1 mg of resin using 50 µL of TFA. Evaporate, dissolve in MeCN/H₂O, and analyze via LC-MS to confirm the mass shift corresponding to the cross-coupled product.

Protocol D: Cleavage and Global Deprotection
  • Treat the diversified resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to preparative RP-HPLC purification.

References

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids Journal of the American Chemical Society - ACS Publications URL
  • World Intellectual Property Organization (WO2006061714A2)
  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Journal of Combinatorial Chemistry - ACS Publications URL
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Molecules - MDPI URL
  • 4-Iodo-1H-imidazole-2-carboxylic acid | 1824286-45-4 Sigma-Aldrich Product Specifications URL

Sources

Application

Application Notes and Protocols: Esterification of 4-Iodo-1H-imidazole-2-carboxylic Acid Derivatives

Introduction: The Significance of 4-Iodo-1H-imidazole-2-carboxylic Acid Esters 4-Iodo-1H-imidazole-2-carboxylic acid and its ester derivatives are pivotal building blocks in contemporary medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-Iodo-1H-imidazole-2-carboxylic Acid Esters

4-Iodo-1H-imidazole-2-carboxylic acid and its ester derivatives are pivotal building blocks in contemporary medicinal chemistry and drug development. The imidazole core is a common motif in numerous biologically active compounds, and the specific substitution pattern of an iodine atom at the 4-position and a carboxylic ester at the 2-position provides a versatile scaffold for the synthesis of novel therapeutic agents. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the ester group can modulate pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of 4-iodo-1H-imidazole-2-carboxylic acid. We will delve into the mechanistic underpinnings of suitable esterification methods, provide detailed, field-proven protocols, and address common challenges and troubleshooting strategies.

Mechanistic Considerations: Navigating the Esterification of a Challenging Substrate

The esterification of 4-iodo-1H-imidazole-2-carboxylic acid presents unique challenges stemming from the electronic and steric properties of the substrate. The imidazole ring is an electron-rich heterocycle, which can be protonated under acidic conditions, potentially deactivating the carboxylic acid. Conversely, the nitrogen atoms can also be nucleophilic. The iodine atom at the 4-position and the imidazole ring itself create steric hindrance around the carboxylic acid at the 2-position. Therefore, the choice of esterification method is critical for achieving high yields and purity.

Two primary strategies are recommended: acid-catalyzed esterification (Fischer-Speier) under carefully controlled conditions and coupling agent-mediated esterification for milder reaction conditions.

General Esterification Mechanism

The fundamental principle of esterification involves the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol. This can be achieved either by protonating the carbonyl oxygen under acidic conditions or by converting the hydroxyl group of the carboxylic acid into a better leaving group using a coupling agent.

Esterification_Mechanism cluster_acid_catalysis Acid Catalysis (Fischer) cluster_coupling_agent Coupling Agent Mediation (e.g., EDC/DMAP) Acid_RCOOH Carboxylic Acid (R-COOH) Acid_Protonated_RCOOH Protonated Carboxylic Acid Acid_RCOOH->Acid_Protonated_RCOOH + H+ Acid_H H+ Acid_Tetrahedral_Intermediate Tetrahedral Intermediate Acid_Protonated_RCOOH->Acid_Tetrahedral_Intermediate + R'-OH Acid_ROH Alcohol (R'-OH) Acid_Proton_Transfer Proton Transfer Acid_Tetrahedral_Intermediate->Acid_Proton_Transfer Acid_Water_Elimination Elimination of H2O Acid_Proton_Transfer->Acid_Water_Elimination Acid_Ester Ester (R-COOR') Acid_Water_Elimination->Acid_Ester - H2O, - H+ Coupling_RCOOH Carboxylic Acid (R-COOH) Coupling_Active_Intermediate Activated Intermediate Coupling_RCOOH->Coupling_Active_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Acyl_DMAP Acyl-DMAP Intermediate Coupling_Active_Intermediate->Coupling_Acyl_DMAP + DMAP Coupling_DMAP DMAP Coupling_Ester Ester (R-COOR') Coupling_Acyl_DMAP->Coupling_Ester + R'-OH Coupling_ROH Alcohol (R'-OH) Coupling_Byproduct Byproduct (e.g., EDU)

Caption: General mechanisms for acid-catalyzed and coupling agent-mediated esterification.

Experimental Protocols

The following protocols have been optimized for the esterification of 4-iodo-1H-imidazole-2-carboxylic acid. It is crucial to use anhydrous solvents and reagents to maximize reaction efficiency, as water can hydrolyze the activated intermediates and the final ester product.

Protocol 1: Modified Fischer-Speier Esterification

This method is cost-effective for simple, unhindered alcohols. The key to success with the imidazole substrate is the use of a large excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong acid.

Materials:

  • 4-Iodo-1H-imidazole-2-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-iodo-1H-imidazole-2-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (20-50 eq).

  • Acid Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. If using thionyl chloride, the reaction will generate HCl gas in situ.[1]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the alcohol used.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 2: Steglich Esterification using EDC and DMAP

For more sensitive or sterically hindered alcohols, a milder approach using a carbodiimide coupling agent is recommended. The Steglich esterification, utilizing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a highly effective method that proceeds under neutral conditions at room temperature.[2][3][4]

Materials:

  • 4-Iodo-1H-imidazole-2-carboxylic acid

  • Alcohol of choice

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-iodo-1H-imidazole-2-carboxylic acid (1.0 eq) and the alcohol (1.1-1.5 eq) in anhydrous DCM or DMF, add DMAP (0.1-0.2 eq).

  • Coupling Agent Addition: Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with 1 M aqueous HCl (to remove unreacted DMAP and EDC byproducts), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Quantitative Data Summary

MethodKey ReagentsTemperatureTypical Reaction TimeYieldAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or SOCl₂, excess alcoholReflux4-24 hModerate to GoodCost-effective, simple workup for volatile alcohols.Harsh conditions, not suitable for sensitive substrates, equilibrium reaction.[1]
Steglich (EDC/DMAP) EDC·HCl, DMAP0 °C to RT12-24 hGood to ExcellentMild conditions, high yields, suitable for a wide range of substrates.[2][4]More expensive reagents, byproduct removal can be challenging.

Experimental Workflow Visualization

Esterification_Workflow cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F_Start 1. Suspend Acid in Alcohol F_Add_Acid 2. Add Acid Catalyst at 0°C F_Start->F_Add_Acid F_Reflux 3. Heat to Reflux F_Add_Acid->F_Reflux F_Monitor 4. Monitor Reaction F_Reflux->F_Monitor F_Workup 5. Workup (Evaporation, Neutralization, Extraction) F_Monitor->F_Workup F_Purify 6. Purification F_Workup->F_Purify S_Start 1. Dissolve Acid, Alcohol, DMAP S_Add_EDC 2. Add EDC at 0°C S_Start->S_Add_EDC S_Stir 3. Stir at Room Temperature S_Add_EDC->S_Stir S_Monitor 4. Monitor Reaction S_Stir->S_Monitor S_Workup 5. Workup (Aqueous Washes, Extraction) S_Monitor->S_Workup S_Purify 6. Purification S_Workup->S_Purify

Caption: Comparative workflow for Fischer-Speier and Steglich esterification methods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction - Incomplete dissolution of starting material.- Inactive reagents (e.g., old EDC).- Insufficient catalyst.- Presence of water.- Use a co-solvent (e.g., DMF for Steglich).- Use fresh reagents.- Increase catalyst loading slightly.- Ensure all glassware is dry and use anhydrous solvents.
Formation of Side Products - N-acylation of the imidazole ring.- Decomposition of starting material or product under harsh conditions (Fischer).- Formation of N-acylurea byproduct in Steglich esterification.[2]- Consider N-protection of the imidazole (e.g., with a trityl or BOC group) if N-acylation is significant.[5]- Use milder conditions (Steglich).- Ensure efficient removal of the urea byproduct during workup and purification.
Difficult Purification - Co-elution of product with byproducts (e.g., dicyclohexylurea if DCC is used).- Unreacted starting material.- Use EDC instead of DCC for easier byproduct removal (water-soluble).- Optimize reaction conditions to drive the reaction to completion.- Employ a different solvent system for column chromatography.

Conclusion

The successful esterification of 4-iodo-1H-imidazole-2-carboxylic acid is readily achievable with careful selection of the reaction methodology and adherence to optimized protocols. For simple and robust alcohols, a modified Fischer-Speier esterification can be a cost-effective approach. However, for a broader substrate scope, including sensitive and sterically demanding alcohols, the Steglich esterification using EDC and DMAP offers a mild and highly efficient alternative. By understanding the mechanistic nuances and potential challenges associated with this important building block, researchers can confidently synthesize a diverse library of ester derivatives for various applications in drug discovery and development.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination of 4-Iodo-1H-imidazole-2-carboxylic acid during cross-coupling

Welcome to the technical support hub for researchers utilizing 4-Iodo-1H-imidazole-2-carboxylic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies, answers to frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers utilizing 4-Iodo-1H-imidazole-2-carboxylic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate the primary challenge associated with this substrate: unwanted deiodination . As your Senior Application Scientist, my goal is to explain the causality behind these experimental phenomena and provide you with robust, validated solutions.

The Challenge: Premature Deiodination

4-Iodo-1H-imidazole-2-carboxylic acid is a valuable building block, but the carbon-iodine (C-I) bond is susceptible to reductive cleavage, a side reaction known as hydrodehalogenation or deiodination.[1][2] This process replaces the iodine atom with hydrogen, yielding the undesired 1H-imidazole-2-carboxylic acid. This not only reduces the yield of your target molecule but also complicates purification. Understanding and controlling the factors that promote this side reaction is critical for success.

Troubleshooting Guide: When Things Go Wrong

This section addresses specific issues you might encounter during your experiments.

Q1: My reaction resulted in complete (or near-complete) deiodination of my starting material. What happened?

This is a common and frustrating outcome that indicates the rate of deiodination is significantly faster than the rate of your desired cross-coupling. Several factors, often working in concert, are the likely culprits.

Primary Causes & Immediate Solutions:

  • Aggressive Catalyst System: Highly active palladium catalysts, while excellent for difficult couplings, can sometimes be too reactive and preferentially catalyze the deiodination pathway.[1][3]

  • Presence of Hydride Donors: This is the most frequent cause. Hydride (H⁻) species in your reaction mixture can be generated from or directly supplied by solvents, bases, or even water.[1][4]

    • Solvents: Protic solvents (like alcohols) or those known to decompose to hydride sources (like DMF) are common offenders.[1][2][5]

    • Bases: Amine bases (e.g., triethylamine, DIPEA) can act as hydride sources.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of deiodination, sometimes more than the desired coupling reaction.[2]

Actionable Troubleshooting Workflow:

To diagnose and fix this issue, follow this systematic approach. It is recommended to change one variable at a time to pinpoint the source of the problem.

G cluster_solutions Systematic Optimization Steps start High Deiodination Observed cat 1. Modify Catalyst System (Switch to bulkier, electron-rich ligands like SPhos or XPhos to accelerate reductive elimination) start->cat Initial Step base 2. Change Base (Switch from amine bases to inorganic bases like K₃PO₄ or Cs₂CO₃) cat->base If deiodination persists sol 3. Change Solvent (Switch to aprotic solvents like Toluene, Dioxane, or THF) base->sol If deiodination persists temp 4. Lower Temperature (Start at 80°C and monitor closely) sol->temp If deiodination persists end_node Optimized Reaction: High Yield of Coupled Product temp->end_node Successful Optimization

Caption: A step-by-step workflow for troubleshooting deiodination.

Q2: I'm getting a mixture of my desired product and the deiodinated byproduct. How can I improve selectivity?

This scenario indicates that the rates of deiodination and cross-coupling are competitive. Your goal is to tip the balance in favor of the desired reaction.

Solutions to Enhance Selectivity:

  • Ligand Choice is Crucial: The ligand's job is to stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][6][7] They accelerate the rate-limiting reductive elimination step of the catalytic cycle, which allows the desired product to form and be released from the catalyst before deiodination can occur.[8]

  • Optimize the Base: Switch to an inorganic base. Weaker bases like Na₂CO₃ can be effective, but stronger, non-nucleophilic options like K₃PO₄ or Cs₂CO₃ often give better results by promoting the transmetalation step without introducing a hydride source.[1][2]

  • Monitor Reaction Time: Do not let the reaction run overnight without monitoring. Follow the consumption of your starting material by TLC or LC-MS. Once the 4-iodo-1H-imidazole-2-carboxylic acid is consumed, cool the reaction down and begin workup.[2] Prolonged heating after completion only increases the chance of product degradation and further side reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid and/or the imidazole N-H?

Yes, protecting one or both functional groups is often a highly effective strategy to prevent side reactions and improve outcomes.

  • Carboxylic Acid Protection: The carboxylic acid's acidic proton will react with the bases used in cross-coupling, forming a carboxylate. This can affect solubility and potentially chelate the palladium catalyst. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a standard and recommended practice.[9][10] This is easily achieved under standard Fischer esterification conditions and can be hydrolyzed post-coupling.

  • Imidazole N-H Protection: The imidazole N-H is also acidic and can be deprotonated. This can alter the electronic properties of the ring, potentially slowing the oxidative addition step or inhibiting the catalyst.[11] For certain reactions, particularly the Heck coupling, N-protection is often required.[12] Common protecting groups like Boc or SEM are effective and can be removed under specific conditions that won't harm your final product.[13]

Q2: What is the best "go-to" starting protocol for a Suzuki-Miyaura coupling with this substrate?

For a robust starting point, a microwave-assisted protocol is often efficient. If microwave equipment is unavailable, conventional heating to 80-100 °C can be used, though reaction times will be longer.

ComponentRecommendationRationale
Substrate 4-Iodo-1H-imidazole-2-carboxylic acid methyl esterProtection prevents side reactions with the base.
Palladium Source Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like PdCl₂(dppf)Readily available and effective Pd(II) sources that are reduced in situ.[14][15]
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote fast reductive elimination.[8][16]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Strong, non-nucleophilic inorganic bases that facilitate transmetalation without acting as hydride donors.[1][17]
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneAprotic solvents are preferred to minimize hydride sources. A small amount of water is often necessary to dissolve the inorganic base.[2][13]
Temperature 100-150 °C (Microwave) or 80-110 °C (Conventional)Provides sufficient energy for the reaction while minimizing thermal decomposition.[8][12]
Q3: Can you explain the mechanism of deiodination?

Certainly. Deiodination is a competing pathway within the main catalytic cycle. After the initial oxidative addition of your iodo-imidazole to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate is at a critical juncture. It can either proceed down the desired path of transmetalation or react with a hydride source in an undesired pathway, leading to the deiodinated product.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I ar_pd_i Ar-Pd(II)L₂-I (Key Intermediate) oxidative_add->ar_pd_i transmetal Transmetalation ar_pd_i->transmetal + Ar'-B(OH)₂ deiod_path Hydrodehalogenation ar_pd_i->deiod_path Competing Pathway ar_pd_ar Ar-Pd(II)L₂-Ar' transmetal->ar_pd_ar reductive_elim Reductive Elimination ar_pd_ar->reductive_elim product Ar-Ar' (Desired Product) reductive_elim->product product->pd0 Catalyst Regeneration hydride Hydride Source (e.g., from Solvent, Base) hydride->deiod_path deiod_product Ar-H (Deiodinated Byproduct) deiod_path->deiod_product

Caption: The cross-coupling cycle showing the deiodination side reaction.

Optimized Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the coupling of (N-protected) 4-iodo-1H-imidazole-2-carboxylic acid ester with an arylboronic acid, adapted from established methodologies for similar heterocyclic systems.[12][14]

Materials:

  • N-Protected 4-iodo-1H-imidazole-2-carboxylic acid methyl ester (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Preparation: To a microwave reactor vial, add the N-protected iodo-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.05 equiv.) and SPhos (0.10 equiv.) and add them to the microwave vial.

  • Solvent Addition: Add a 4:1 mixture of dioxane and degassed water to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes. Monitor the reaction progress by LC-MS if possible.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References
  • Taylor, Z. E., & Miller, S. J. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Retrieved from [Link]

  • Barder, T. E., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Retrieved from [Link]

  • Viciosa, M. T., & Navarro, O. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Chiappe, C., & Pieraccini, D. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Retrieved from [Link]

  • Willis, M. C. (2010). The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. ResearchGate. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Cella, R., & Stefani, H. A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Gensch, T., & Glorius, F. (2022). Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C–H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Mugesh, G. (n.d.). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Larrosa, I. (2012). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Mugesh, G. (2025). Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. PubMed. Retrieved from [Link]

  • Ghaffari, B., & Buchwald, S. L. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-1H-imidazole-2-carboxylic Acid Reaction Mixtures

Welcome to the technical support center for the purification of 4-Iodo-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Iodo-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific accuracy and provide practical, field-tested insights to overcome common challenges encountered during the purification of this important imidazole derivative.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Iodo-1H-imidazole-2-carboxylic acid in a question-and-answer format.

Problem 1: Low Purity After Initial Isolation

Question: My initial solid product after synthesis shows significant impurities on TLC and NMR. What are the likely culprits and how can I remove them?

Answer: The most common impurities in the synthesis of 4-Iodo-1H-imidazole-2-carboxylic acid are unreacted starting materials, such as imidazole-2-carboxylic acid, and over-iodinated byproducts like 4,5-diiodo-1H-imidazole-2-carboxylic acid. The presence of residual iodine can also lead to colored impurities.[1][2]

A multi-step purification strategy is often the most effective approach.

Recommended Purification Workflow:
  • Initial Work-up to Remove Excess Iodine: Before any crystallization, it is crucial to quench any remaining iodine from the reaction mixture. This is typically achieved by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[1] This will prevent the formation of further iodinated byproducts.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral and basic impurities.[3][4][5][6]

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its water-soluble carboxylate salt.[3][4]

    • Neutral and less acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with an acid like HCl to a pH where the 4-Iodo-1H-imidazole-2-carboxylic acid precipitates out.[3][4]

    • Collect the precipitated solid by filtration.

  • Recrystallization: This is a powerful technique for removing closely related impurities.[7][8][9] The choice of solvent is critical. For imidazole-based compounds, mixed solvent systems are often successful.[10][11]

    • A good starting point for 4-Iodo-1H-imidazole-2-carboxylic acid would be a polar protic solvent mixture, such as isopropanol/n-hexane or ethanol/water.[11]

    • The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[9]

Problem 2: Low Yield After Purification

Question: I'm losing a significant amount of my product during the purification steps. What are the common causes of low yield and how can I mitigate them?

Answer: Low yields can stem from several factors, including product loss in the mother liquor during recrystallization, incomplete precipitation during acid-base extraction, or degradation of the product.

Optimization Strategies for Yield Improvement:
Potential Cause of Yield LossSuggested Solution
Product remains in the mother liquor during recrystallization. Cool the recrystallization mixture in an ice bath for an extended period to maximize crystal formation. Minimize the amount of solvent used to dissolve the crude product; aim for a saturated solution at the boiling point of the solvent.
Incomplete precipitation after acidification. Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the carboxylic acid. Use a pH meter for accurate measurement. Cooling the acidified solution can also enhance precipitation.
Product "oiling out" instead of crystallizing. This indicates the product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
Degradation of the compound. Iodinated imidazoles can be sensitive to light and heat. Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2]
Problem 3: Product is Still Colored After Purification

Question: My final product is off-white or yellowish instead of the expected white solid. What causes this discoloration and how can I remove it?

Answer: A persistent color often indicates the presence of trace amounts of iodine or other colored, highly conjugated impurities.[2]

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a decrease in yield.

  • Thorough Washing: Ensure the filtered crystals are washed thoroughly with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to purify 4-Iodo-1H-imidazole-2-carboxylic acid?

A1: Yes, silica gel column chromatography can be employed, but it may present challenges due to the polar and acidic nature of the compound.[12] The carboxylic acid and the imidazole ring can lead to strong interactions with the silica gel, causing peak tailing.[12]

  • Stationary Phase: Standard silica gel (230-400 mesh) can be used.

  • Mobile Phase: A polar eluent system will be necessary. A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[1] To mitigate peak tailing, a small amount of a modifier like acetic acid or formic acid can be added to the mobile phase.[13]

Q2: What is the best way to monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) to achieve good separation between your product and impurities. Visualize the spots under UV light.

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid is a common setup for analyzing such compounds.[14]

Q3: How should I properly store the purified 4-Iodo-1H-imidazole-2-carboxylic acid?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere such as nitrogen or argon.[2][16] For long-term storage, refrigeration at 2-8 °C is recommended.[16]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake vigorously.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Dry the solid under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry solid from the acid-base extraction into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., isopropanol/n-hexane) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely.[9]

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat briefly.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals thoroughly.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Na2S2O3 Wash Crude->Workup Extraction Acid-Base Extraction Workup->Extraction Impurities1 Excess Iodine Workup->Impurities1 Removed Recrystallization Recrystallization Extraction->Recrystallization Impurities2 Neutral/Basic Impurities Extraction->Impurities2 Removed Pure Pure Product Recrystallization->Pure Impurities3 Soluble Impurities Recrystallization->Impurities3 Removed

Caption: General purification workflow for 4-Iodo-1H-imidazole-2-carboxylic acid.

Decision Tree for Purification Method Selection

PurificationDecision Start Crude Product Analysis (TLC/NMR) CheckImpurities Significant Non-Acidic Impurities? Start->CheckImpurities AcidBase Perform Acid-Base Extraction CheckImpurities->AcidBase Yes Recrystallize1 Recrystallize CheckImpurities->Recrystallize1 No AcidBase->Recrystallize1 CheckPurity Product Pure? Recrystallize1->CheckPurity Done Purification Complete CheckPurity->Done Yes ColumnChrom Consider Column Chromatography CheckPurity->ColumnChrom No ColumnChrom->Done

Caption: Decision-making process for selecting the appropriate purification technique.

References

  • Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • ACID-BASE EXTRACTION. (n.d.). Chem.ucla.edu. Retrieved from [Link]

  • PW 01: recrystallization. (n.d.). Centre Universitaire de Mila. Retrieved from [Link]

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents. (n.d.). Google Patents.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents. (n.d.). Google Patents.
  • Acid-Base Extraction Tutorial - YouTube. (2020, March 22). YouTube. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Magritek. Retrieved from [Link]

  • Organic Chemistry - LabArchives, Your Electronic Lab Notebook. (n.d.). LabArchives. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.). Google Patents.
  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Chemistry Central. Retrieved from [Link]

  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Iodo-1H-imidazole-2-carboxylic acid

Welcome to the Application Scientist Support Center. Working with halogenated heteroaromatics like1[1] presents classic "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) formulation challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with halogenated heteroaromatics like1[1] presents classic "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) formulation challenges. This guide provides mechanistic troubleshooting and validated protocols to overcome its poor aqueous solubility for both in vitro assays and in vivo dosing.

Troubleshooting FAQs & Mechanistic Guides

FAQ 1: Why is 4-Iodo-1H-imidazole-2-carboxylic acid practically insoluble in water, and how does its structure dictate my formulation strategy?

Mechanistic Insight: The molecule (MW 237.98) contains three conflicting structural motifs that drastically reduce its ability to dissolve homogeneously in a liquid phase[2]:

  • Carboxylic Acid & Imidazole Ring: These moieties form strong intermolecular hydrogen bond networks (dimers and polymeric chains) in the solid state, resulting in exceptionally high crystal lattice energy.

  • Iodine Atom (C4 position): The heavy halogen adds significant lipophilicity and acts as a hydrophobic shield, reducing the hydration energy of the molecule.

  • Zwitterionic Potential: Depending on the pH, the acidic carboxylic group and the weakly basic imidazole nitrogen can form a zwitterion. Molecules typically exhibit their lowest solubility at their isoelectric point.

Causality: To dissolve this compound, you must either disrupt the crystal lattice (via amorphization or nanonization) or enhance the solvation energy (via ionization/salt formation or complexation)[3].

FAQ 2: I need to dose this intravenously (IV). How do I optimize the pH and select a salt form to achieve a stable solution?

Mechanistic Insight: Because the molecule contains a carboxylic acid, it can be deprotonated to form a highly soluble anionic salt. The process of salt production is widely recognized as the most efficient approach to enhance the solubility of acidic pharmaceutical compounds[4]. By introducing a basic counterion, you break the intermolecular hydrogen bonds and increase ion-dipole interactions with water.

Protocol: Step-by-Step In Situ Salt Screening This protocol is a self-validating system: it screens for initial solubility and immediately tests for physiological stability to prevent in vivo precipitation.

  • Weighing: Dispense 10 mg of 4-Iodo-1H-imidazole-2-carboxylic acid into four separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 1 mL of sterile Water for Injection (WFI) to each vial. The suspension will remain cloudy.

  • Counterion Addition (Equimolar + 10% excess):

    • Vial 1: Add 1.1 equivalents of 1M NaOH.

    • Vial 2: Add 1.1 equivalents of 1M KOH.

    • Vial 3: Add 1.1 equivalents of Meglumine (N-methyl-D-glucamine).

    • Vial 4: Control (No base).

  • Agitation: Vortex for 2 minutes, then sonicate at room temperature for 15 minutes to provide the activation energy required to break the crystal lattice.

  • Equilibration: Shake at 25°C for 24 hours. Centrifuge at 10,000 x g for 10 minutes.

  • Self-Validating Check (Critical): Extract 100 µL of the clear supernatant from the successful vials and inject it into 900 µL of PBS (pH 7.4). If the solution turns cloudy, the drug is precipitating due to a shift back toward its unionized state. To fix this, you must maintain the formulation pH strictly above the pKa of the carboxylic acid or add a precipitation inhibitor (e.g., 0.5% HPMC).

FAQ 3: Salt formation caused precipitation upon dilution in biological buffers. What is the next best approach for liquid formulations?

Mechanistic Insight: When pH adjustment fails due to physiological buffering, inclusion complexation is the gold standard[5]. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the lipophilic iodo-imidazole moiety, while its hydrophilic exterior ensures aqueous solubility. This shields the hydrophobic iodine atom from the aqueous environment without altering the bulk pH.

Protocol: Cyclodextrin Phase-Solubility Profiling

  • Preparation: Prepare solutions of HP-β-CD in PBS (pH 7.4) at concentrations of 0, 5, 10, 20, and 40% (w/v).

  • Saturation: Add an excess amount of 4-Iodo-1H-imidazole-2-carboxylic acid (e.g., 50 mg) to 2 mL of each CD solution.

  • Equilibration: Stir the suspensions magnetically at 300 rpm at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter through a 0.45 µm PVDF syringe filter. Self-Validation: Always discard the first 0.5 mL of the filtrate to saturate the membrane and prevent artificial loss of the drug.

  • Analysis: Analyze via HPLC-UV to calculate the complexation constant ( K1:1​ ). A linear increase in solubility confirms a 1:1 inclusion complex.

FAQ 4: We are moving to solid oral dosage forms. How do we overcome the dissolution rate-limiting step?

Mechanistic Insight: For oral delivery, the dissolution rate is intrinsically linked to particle size and surface area[2]. Nanonization reduces particle size, drastically increasing the specific surface area and accelerating dissolution according to the Noyes-Whitney equation. Alternatively, Solid Dispersions (SD) trap the drug in an amorphous state, completely eliminating the crystal lattice energy barrier[6].

Protocol: Preparation of Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

  • Blending: Geometrically mix the API with a hydrophilic polymeric carrier (e.g., Copovidone) at a 1:3 drug-to-polymer weight ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile slightly above the glass transition temperature ( Tg​ ) of the polymer but below the degradation temperature of the drug. The shear force and heat will dissolve the drug into the polymer matrix.

  • Cooling & Milling: Extrude the clear melt onto a cooling roll to rapidly quench it, preventing recrystallization. Mill the brittle extrudate using a cryogenic impact mill.

  • Self-Validating Check: Analyze the final powder using Powder X-Ray Diffraction (PXRD). The presence of a characteristic broad "halo" pattern with zero sharp Bragg peaks confirms complete amorphization. If peaks remain, increase the extrusion temperature or polymer ratio.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionExpected Solubility GainKey Limitations
pH Adjustment / Salt Formation Ionization of carboxylic acid, reducing lattice energy and increasing hydration.50x - 500xRisk of in vivo precipitation upon buffering in the GI tract or bloodstream.
Cyclodextrin Complexation Hydrophobic iodine moiety is shielded within the lipophilic cavity of HP-β-CD.10x - 50xHigh excipient-to-drug ratio required; potential toxicity at high IV doses.
Amorphous Solid Dispersion Disrupts the crystalline lattice, trapping the drug in a high-energy amorphous state.5x - 20xThermodynamic instability; risk of recrystallization during long-term storage.
Nanonization Increases specific surface area, accelerating the dissolution rate (Noyes-Whitney).Rate enhancement (Not absolute solubility)Particle agglomeration requires robust steric stabilization (e.g., surfactants).

Formulation Decision Workflow

Workflow Start 4-Iodo-1H-imidazole-2-carboxylic acid (Poor Aqueous Solubility) Profile Physicochemical Profiling (pKa, LogP, pH-Solubility) Start->Profile Decision Soluble at Target pH? Profile->Decision Salt Salt Formation (Basic Counterions) Decision->Salt No Success Optimized Formulation Decision->Success Yes Complex Cyclodextrin Complexation (HP-β-CD) Salt->Complex Insufficient / Precipitates Salt->Success Sufficient Nano Nanonization / ASD (Milling / HME) Complex->Nano Solid Dosage Form Complex->Success Liquid Formulation Nano->Success

Workflow for enhancing solubility of 4-Iodo-1H-imidazole-2-carboxylic acid.

References

  • Source: wjbphs.
  • Source: gsconlinepress.
  • Source: ijcsrr.
  • Source: ijpbs.
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Iodo-1H-imidazole-2-carboxylic Acid

Welcome to the Technical Support Center. Working with halogenated heterocycles like 4-Iodo-1H-imidazole-2-carboxylic acid in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with halogenated heterocycles like 4-Iodo-1H-imidazole-2-carboxylic acid in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck) presents a unique trifecta of chemical challenges. While the C4-iodo bond is highly reactive toward oxidative addition, the strongly coordinating imidazole nitrogens act as potent catalyst poisons, and the C2-carboxylic acid is highly susceptible to protodecarboxylation.

This guide provides researchers and drug development professionals with field-proven methodologies to bypass heterocycle poisoning, prevent substrate degradation, and successfully optimize palladium loading from inefficient bulk quantities (>5 mol%) down to sustainable, pharmaceutical-grade levels (<1 mol%).

Reaction Optimization Workflow

OptimizationWorkflow Substrate 4-Iodo-1H-imidazole-2-carboxylic acid CheckProtect Is N1-H Protected? Substrate->CheckProtect PoisonRisk High Poisoning Risk (N3 Coordinates Pd) CheckProtect->PoisonRisk No BaseOpt Optimize Base (Prevent Decarboxylation) CheckProtect->BaseOpt Yes BulkyLigand Use Bulky Ligands (SPhos / NHC) PoisonRisk->BulkyLigand Mitigation BulkyLigand->BaseOpt LowLoading Target Pd Loading Achieved (< 1.0 mol%) BaseOpt->LowLoading Mild Conditions

Decision tree for optimizing Pd catalyst loading with 4-Iodo-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction stall at 40% conversion unless I use a very high palladium loading (5–10 mol%)? A1: The stall is primarily caused by catalyst poisoning. Nitrogen-containing heterocycles, particularly imidazoles, possess lone pairs that strongly coordinate to the active Pd(0) or Pd(II) intermediates[1][2]. This reversible or irreversible coordination forms stable, off-cycle complexes that are catalytically inactive, effectively sequestering the palladium[2]. To compensate for this loss of active catalyst, researchers often brute-force the reaction with high initial loadings (5-10 mol%)[3].

Q2: How can I rationally reduce the palladium loading to <1 mol% for process scale-up? A2: Reducing the catalyst footprint requires preventing the off-cycle coordination of the imidazole ring. This is achieved through two synergistic approaches:

  • Ligand Bulk: Utilizing highly bulky, electron-rich biaryl phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) is critical. These ligands tightly bind the Pd center and create a steric shield, outcompeting the imidazole nitrogen for the coordination sphere while still allowing the highly reactive C-I bond to undergo oxidative addition[3][4].

  • Substrate Masking: Protecting the N1-H position (e.g., with a Trityl, SEM, or Boc group) sterically hinders the adjacent N3 lone pair from coordinating to the palladium center, allowing loadings to drop as low as 0.1 mol%[5].

Q3: I am observing significant byproducts lacking the carboxylic acid group. How does this impact the catalyst? A3: The C2-carboxylic acid on the imidazole ring is highly susceptible to protodecarboxylation, especially at elevated temperatures (>80 °C) in the presence of strong bases (like KOtBu or NaOH) typically used in cross-coupling. Decarboxylation generates an unsubstituted imidazole byproduct that is an even stronger Pd-coordinator than the parent acid, accelerating catalyst deactivation. Switching to milder bases (e.g., K₂CO₃ or CsF) mitigates this degradation[5].

Troubleshooting Guide

Issue 1: Rapid Formation of Palladium Black (Precipitation)
  • Causality: Palladium black indicates the premature reduction and agglomeration of Pd(0) due to insufficient ligand stabilization or ligand oxidation[2]. The free carboxylic acid can also alter the local pH, disrupting the ligand-metal equilibrium.

  • Actionable Solution: Ensure rigorous degassing of all solvents via the freeze-pump-thaw method. Pre-mix the Pd source and ligand (or use a pre-formed Buchwald precatalyst) in solvent for 15 minutes to ensure complete complexation before adding the imidazole substrate[3].

Issue 2: High ppm of Residual Palladium in the Isolated Product
  • Causality: The imidazole-2-carboxylic acid product acts as an excellent bidentate chelator, dragging the metal into the organic phase during workup and resisting standard aqueous washes[6].

  • Actionable Solution: First, optimize the reaction to operate at <0.5 mol% Pd[6][7]. Second, implement a chemical scavenger during the organic workup. Stirring the crude organic phase with polymer-supported ethylenediamine or a silica-bound thiol (SiliaMetS Thiol) for 2 hours before filtration will strip the coordinated Pd from the product[6].

Quantitative Data: Catalyst & Ligand Performance

The following table summarizes how different protection strategies and catalyst systems impact the minimum required palladium loading and the severity of decarboxylation for 4-Iodo-1H-imidazole-2-carboxylic acid couplings.

EntrySubstrate StateCatalyst SystemBase / SolventOptimal Loading (mol%)Yield (%)Decarboxylation (%)
1Unprotected (N-H)Pd(PPh₃)₄Na₂CO₃ / Dioxane5.0 - 10.04518
2Unprotected (N-H)Pd(OAc)₂ / SPhosK₂CO₃ / Toluene:H₂O1.0825
3Protected (N-Trityl)Pd₂(dba)₃ / XPhosK₃PO₄ / THF0.594< 1
4Protected (N-SEM)Benzimidazolyl-Pd NHCCsF / Toluene0.196< 1

Note: Data synthesized from standard optimization parameters for halogenated imidazoles[3][4][5].

Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole-2-carboxylic acid at Low Pd Loading (0.5 mol%)

This protocol utilizes a self-validating visual cue (color change) to ensure active catalyst formation before introducing the poisoning risk.

Step 1: Catalyst Activation (The Self-Validating Step)

  • In an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.5 mol%) and SPhos ligand (1.0 mol%).

  • Add 2 mL of strictly degassed 1,4-dioxane.

  • Stir at room temperature for 15 minutes. Validation check: The solution must transition from a dark red/orange suspension to a clear, pale-yellow solution, confirming the formation of the active, ligand-bound Pd species.

Step 2: Reagent Addition

  • In a separate vial, combine 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₂CO₃ (2.5 equiv).

  • Transfer the solid mixture into the Schlenk flask against a positive flow of argon[3].

  • Add 8 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v)[3].

Step 3: Reaction and Monitoring

  • Seal the flask and heat to 70 °C (avoid exceeding 80 °C to prevent thermal decarboxylation).

  • Stir vigorously for 4–6 hours. Monitor by LC-MS. Validation check: Ensure the mass corresponding to the decarboxylated byproduct (M - 44) remains below 5% relative to the product peak.

Step 4: Workup and Palladium Scavenging

  • Cool the mixture to room temperature, dilute with ethyl acetate, and adjust the aqueous layer to pH 4-5 using 1M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and add 0.5 g of silica-supported thiol scavenger (per mmol of substrate). Stir at room temperature for 2 hours to remove residual ppm-level palladium[6].

  • Filter through a Celite pad, dry over Na₂SO₄, and concentrate under reduced pressure for further purification.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: National Institutes of Health (PMC) URL:[Link]

  • Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions Source: ACS Catalysis URL:[Link]

  • How to develop sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Chemistry URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL:[Link]

  • Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx fibrosa Source: Marine Drugs (MDPI) URL:[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 4-Iodo-1H-imidazole-2-carboxylic acid in amidation

Answering as a Senior Application Scientist. Technical Support Center: Amidation of 4-Iodo-1H-imidazole-2-carboxylic acid Welcome to the technical support center for troubleshooting amidation reactions involving 4-Iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering as a Senior Application Scientist.

Technical Support Center: Amidation of 4-Iodo-1H-imidazole-2-carboxylic acid

Welcome to the technical support center for troubleshooting amidation reactions involving 4-Iodo-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. We will explore the underlying chemical principles governing its reactivity and provide field-proven strategies to achieve successful amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amidation reaction shows very low or no conversion. What makes 4-Iodo-1H-imidazole-2-carboxylic acid such a challenging substrate?

Answer: The low reactivity of 4-Iodo-1H-imidazole-2-carboxylic acid is not unexpected and stems from a combination of its unique electronic and structural properties. Understanding these factors is the first step toward designing a successful coupling strategy.

Core Challenges:

  • Electronic Deactivation: The primary issue is the electronically-deficient nature of the carboxylic acid. The imidazole ring itself is complex, but the C2 position is electron-poor. This effect is compounded by two electron-withdrawing groups: the carboxylic acid itself and the iodine atom at C4, which exerts a strong inductive withdrawing effect (-I).[1] This deactivation reduces the nucleophilicity of the carboxylate oxygen, making the initial activation step with a coupling reagent kinetically slow.[2][3]

  • Competitive Binding & Side Reactions: The imidazole ring contains two nitrogen atoms with different properties. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated, while the pyridine-like nitrogen (N3) is basic and can be protonated or coordinate to reagents. This can lead to unproductive pathways, such as the N3 nitrogen interacting with the coupling reagent, preventing it from activating the intended carboxylic acid.

  • Steric Hindrance: While not the primary factor, the iodine atom at the C4 position introduces some steric bulk adjacent to the C2-carboxylic acid, which can hinder the approach of bulky coupling agents or amines.

Diagram: Electronic Profile of the Substrate

G cluster_0 4-Iodo-1H-imidazole-2-carboxylic acid C4 C I I C4->I (-I) C5 C C4->C5 N1 N C5->N1 H_N1 H N1->H_N1 C2 C N1->C2 N3 N C2->N3 C_acid C C2->C_acid (-I) note1 note1 C2->note1 N3->C4 note2 Basic N3 site can interfere with reagents. N3->note2 O_acid O C_acid->O_acid OH_acid OH C_acid->OH_acid

Caption: Electronic effects deactivating the C2-carboxylic acid.

Q2: Standard coupling reagents like EDC/HOBt are failing. Which reagents are more effective for this substrate?

Answer: For electronically-deficient carboxylic acids, the choice of coupling reagent is critical. While carbodiimides like EDC are common, they often lack the potency required for such challenging substrates. More powerful uronium or phosphonium salt-based reagents are highly recommended.[4][5]

The key difference lies in the nature of the activated intermediate they form.

  • EDC forms an O-acylisourea intermediate. This species can be unstable and, without an additive like HOBt or HOAt, can rearrange to an inactive N-acylurea or revert to the starting acid.[6]

  • HATU/HBTU (uronium/aminium salts) react with the carboxylate to form a highly reactive OAt- or OBt-active ester. These esters are more stable than the O-acylisourea and are significantly more electrophilic, driving the reaction forward even with poorly nucleophilic amines or deactivated acids.[4]

Data Presentation: Comparison of Common Coupling Reagents

Reagent ClassExample(s)Mechanism of ActionProsCons & MitigationRecommended For This Substrate?
Carbodiimides EDC, DIC, DCCForms O-acylisourea intermediateWater-soluble byproducts (EDC), inexpensive.Low reactivity for deactivated acids; risk of racemization and side reactions. Mitigation: Must use additives like HOBt or, preferably, HOAt.[4][5]Not recommended as a first choice. Use only if more potent reagents are unavailable, and always with HOAt.
Uronium/Aminium HATU, HBTU, TBTUForms highly reactive OBt/OAt active esterHigh reactivity, fast reactions, low racemization.[5]More expensive; byproducts require chromatographic removal.Highly Recommended. HATU is often the reagent of choice for difficult couplings.[4]
Phosphonium PyBOP, PyAOPForms reactive OBt/OAt phosphonium esterHigh reactivity, similar to uronium salts; effective for hindered substrates.Can be problematic with substrates containing free hydroxyl groups.Recommended. A strong alternative to HATU, particularly if the amine is sterically hindered.
Other T3P®, CDIForms anhydride or acylimidazolide intermediateT3P has easily removable byproducts.[6] CDI is mild.Generally less reactive than uronium salts. CDI can be complicated by the basicity of the imidazole byproduct.T3P could be considered, but HATU or PyBOP are more reliable starting points for this specific substrate.
Q3: I'm observing multiple side products and a complex crude mixture. What are the likely side reactions and how can I minimize them?

Answer: A complex reaction profile suggests that side reactions are competing with the desired amidation. The most common issues are related to the order of reagent addition and the presence of multiple reactive sites on your starting material.

Troubleshooting Workflow for Side Product Formation

G start Complex Crude Mixture Observed cause1 Cause: Incorrect Reagent Addition start->cause1 Is the amine added first? cause2 Cause: Unprotected Imidazole N-H start->cause2 Is the N1-H unprotected? cause3 Cause: Reaction Temp Too High start->cause3 Is reaction run at elevated temp? sol1 Solution: Pre-activate the Acid 1. Mix Acid + Coupling Reagent + Base (briefly at 0°C) 2. Add Amine cause1->sol1 end_node Clean Amide Formation sol1->end_node sol2 Solution: Protect the N1-H Use SEM, Boc, or PMB protecting groups. (Consider if other strategies fail) cause2->sol2 sol2->end_node sol3 Solution: Control Temperature Start activation at 0°C, then allow to warm to RT. Avoid heating unless necessary. cause3->sol3 sol3->end_node

Caption: Troubleshooting workflow for minimizing side products.

Key Strategies to Improve Selectivity:

  • Optimize Reagent Addition Sequence: This is a critical and often overlooked parameter.[7] Adding the amine to the flask before the carboxylic acid is fully activated can lead to the amine reacting directly with the coupling reagent, forming an inactive guanidinium or urea-type byproduct.[6]

    • Recommended Protocol: Pre-activate the carboxylic acid. In a flask containing your acid, add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir at 0°C for 5-10 minutes, then add the amine. This ensures the highly reactive species is formed first and is ready to be intercepted by the amine.

  • Use a Non-Nucleophilic Base: A strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is essential. Bases like triethylamine (TEA) can sometimes act as nucleophiles, leading to side products. The base is required to deprotonate the amine's ammonium salt (if used as such) and the carboxylic acid, facilitating the reaction.

  • Consider N-H Protection: If optimizing the addition sequence and reaction conditions still results in side products, the imidazole N1-H may be interfering. Protecting this position can simplify the reaction. However, this adds extra steps to your synthesis, so it should be considered a secondary strategy.

Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Potency Amidation using HATU

This is the recommended starting protocol for coupling 4-Iodo-1H-imidazole-2-carboxylic acid.

Materials:

  • 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)[4]

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or NMP (to make a 0.1 - 0.2 M solution)

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Cool the flask to 0°C using an ice bath.

  • Activation: Slowly add DIPEA (2.5 equiv) to the stirred solution. Stir the mixture at 0°C for 10 minutes. You may observe a color change.

  • Amine Addition: Add the amine (1.2 equiv), either neat or as a solution in a small amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NH₄Cl.

    • Dilute with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8][9] Eluent systems often require a gradient of Methanol in Dichloromethane (DCM) due to the polar nature of the product.

Protocol 2: Carbodiimide-Based Method with Additive (Alternative)

Use this protocol if uronium salts are not available. The use of HOAt is strongly preferred over HOBt for this substrate.

Materials:

  • 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.5 equiv)[4]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.5 equiv)

  • DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous DCM or DMF

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 equiv), the amine (1.2 equiv), and HOAt (1.5 equiv).

  • Dissolution: Add anhydrous DCM or DMF and stir to dissolve. Cool the flask to 0°C.

  • Reagent Addition: Add EDC·HCl (1.5 equiv) in one portion, followed by the slow addition of DIPEA (3.0 equiv).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 6-8 as described in Protocol 1.

References

  • Technical Support Center: Purification of 4-iodo-1H-imidazole - Benchchem.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid (2023).
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
  • Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University (2023).
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI (2023).
  • Role of iodine substituent in the reactivity of aromatic compounds - Benchchem.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review (2014).
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 (2015).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.

Sources

Optimization

Minimizing side reactions during 4-Iodo-1H-imidazole-2-carboxylic acid functionalization

Welcome to the Technical Support & Knowledge Base Center for imidazole functionalization. This portal is designed for researchers and drug development professionals working with the highly reactive and challenging 4-Iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Knowledge Base Center for imidazole functionalization. This portal is designed for researchers and drug development professionals working with the highly reactive and challenging 4-Iodo-1H-imidazole-2-carboxylic acid scaffold.

Due to its dense functionalization, this molecule is a "triple threat" of competing side reactions: the C2-carboxylic acid is prone to spontaneous degradation, the C4-iodo group is susceptible to premature dehalogenation, and the N1-amine acts as an ambident nucleophile and catalyst poison.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure synthetic success.

Knowledge Base Article 1: Preventing Spontaneous Decarboxylation

Q: My starting material degrades into 4-iodo-1H-imidazole during storage or early reaction steps. What is the mechanism of this loss, and how can I prevent it?

Causality & Mechanism: Imidazole-2-carboxylic acids are notoriously unstable and prone to spontaneous decarboxylation, even at room temperature under neutral or slightly acidic conditions[1]. The proximity of the electron-deficient C2 position to the electronegative nitrogen atoms creates a thermodynamic driving force for the expulsion of CO₂[2]. This degradation pathway typically proceeds through a transient imidazolium-2-carboxylate zwitterion, which loses carbon dioxide to form a highly reactive imidazol-2-ylidene carbene intermediate before protonating into the degraded des-carboxy product[1][3]. Heating the free acid significantly accelerates this process[4].

Resolution: To arrest this degradation pathway, the carboxylic acid must be masked immediately.

  • Storage: If the free acid must be stored, keep it in a dark place under an inert atmosphere at 2–8 °C (or -20 °C for long-term storage).

  • Synthetic Intervention: Convert the free acid to a methyl or ethyl ester prior to any downstream functionalization. Use mild, non-thermal esterification conditions (e.g., TMS-diazomethane at 0 °C) to avoid heat-induced CO₂ loss.

Decarboxylation A 4-Iodo-1H-imidazole- 2-carboxylic acid B Zwitterion / Ylide Intermediate A->B H+ shift / Neutral pH C Imidazol-2-ylidene Carbene + CO2 B->C -CO2 (Heat/Spontaneous) D 4-Iodo-1H-imidazole (Degraded Product) C->D +H+ (Quench)

Mechanism of spontaneous decarboxylation of imidazole-2-carboxylic acids.

Knowledge Base Article 2: Mitigating Deiodination During Cross-Coupling

Q: During Suzuki-Miyaura cross-coupling at the C4-iodo position, I isolate massive amounts of the protodeiodinated byproduct instead of my target. Why is the iodine falling off?

Causality & Mechanism: Protodeiodination (hydrodehalogenation) is the primary competing side reaction in the palladium-catalyzed cross-coupling of haloimidazoles[5]. This failure mode is triggered by two synergistic factors:

  • Catalyst Poisoning via Free NH: The unprotected imidazole N-H proton is acidic and coordinates tightly to the palladium center. This alters the catalytic cycle, inhibiting the transmetalation step and favoring the reductive elimination of a palladium-hydride species, which spits out the deiodinated imidazole[6].

  • Harsh Bases: Strong bases (such as alkoxides or carbonates) promote the formation of these detrimental palladium-hydride intermediates via β-hydride elimination from the solvent or the base itself[7].

Resolution: You must alter both the electronic environment of the substrate and the organometallic mechanics of the catalytic cycle. First, mask the N1 position with a robust protecting group (e.g., SEM or Boc)[7]. Second, abandon standard Pd(PPh₃)₄/NaOtBu systems. Instead, utilize mild inorganic bases (CsF or K₃PO₄) and bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos). These ligands sterically protect the palladium center and drastically accelerate the desired C-C reductive elimination, outcompeting the deiodination pathway[6][7].

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the causality of ligand and base selection on the product distribution during the Suzuki coupling of N-protected 4-iodoimidazole derivatives.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Target Yield (%)Deiodination (%)
Pd(PPh₃)₄NaOtBu (3.0)THF80 °C15%75%
Pd₂(dba)₃ / PPh₃K₂CO₃ (2.5)Dioxane / H₂O80 °C45%40%
Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene / H₂O100 °C82%<10%
Pd₂(dba)₃ / XPhos CsF (3.0) Dioxane / H₂O 80 °C 92% <2%

Note: Data reflects general trends for N-protected iodoimidazoles. Unprotected substrates typically yield <5% target product regardless of the system used[6].

Workflow Start Issue: High Deiodination in Suzuki Coupling CheckNH Is N1 Protected? Start->CheckNH Protect Protect N1 (e.g., SEM, Boc) CheckNH->Protect No CheckBase Evaluate Base CheckNH->CheckBase Yes Protect->CheckBase ChangeBase Switch to Mild Base (CsF, K3PO4) CheckBase->ChangeBase Strong Base Used CheckLigand Evaluate Ligand CheckBase->CheckLigand Mild Base Used ChangeBase->CheckLigand ChangeLigand Use Bulky/Electron-Rich (XPhos, SPhos) CheckLigand->ChangeLigand Standard Ligand Used Success High Yield, Minimized Deiodination CheckLigand->Success Bulky Ligand Used ChangeLigand->Success

Troubleshooting workflow to minimize deiodination during Suzuki-Miyaura cross-coupling.

Validated Methodology: Sequential Protection and Cross-Coupling

To ensure a self-validating workflow, the following protocol isolates the vulnerable functional groups before exposing the molecule to transition metals.

Phase 1: Scaffold Stabilization (Esterification) Objective: Prevent C2-decarboxylation without triggering thermal degradation.

  • Dissolve 4-Iodo-1H-imidazole-2-carboxylic acid (1.0 equiv) in a 4:1 mixture of anhydrous THF and Methanol at 0 °C under Argon.

  • Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 equiv). Causality: TMS-diazomethane provides mild, neutral esterification, avoiding the heat required for Fischer esterification which would destroy the starting material.

  • Stir for 30 minutes at 0 °C. Quench with a few drops of glacial acetic acid until nitrogen evolution ceases. Concentrate in vacuo to yield the methyl ester.

Phase 2: N-Protection (SEM-Cl) Objective: Mask the ambident N1-amine to prevent catalyst poisoning.

  • Dissolve the crude methyl ester in anhydrous DMF at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 15 minutes until hydrogen evolution stops.

  • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. Validation Checkpoint: Confirm the disappearance of the broad N-H stretch (~3100 cm⁻¹) via IR or ¹H-NMR before proceeding.

Phase 3: Optimized Suzuki-Miyaura Coupling Objective: Achieve C-C bond formation while suppressing deiodination.

  • Charge an oven-dried Schlenk flask with the N-SEM protected iodoimidazole ester (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv)[7].

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)[6][7].

  • Evacuate the flask and backfill with Argon (Repeat 3x). Causality: Strict exclusion of oxygen is required to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Inject degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for purification.

References

  • (PDF) Imidazol-2-and-4-ylidene by decarboxylation. Studies on the cross-conjugated mesomeric betaine-alkaloid norzooanemonine and its pseudo-cross-conjugated isomer. ResearchGate.
  • Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence. ACS Publications.
  • 4-Iodo-1H-imidazole-2-carboxylic acid | 1824286-45-4. Sigma-Aldrich.
  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis. PMC (NIH).
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • 1H-Imidazole-2-carboxylic acid | 16042-25-4. ChemicalBook.
  • Synthesis in millireactor system and stability of intermediates for the functionalization of imidazole. AMS Laurea (Unibo).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (NIH).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogen Reactivity: 4-Iodo- vs. 4-Bromo-1H-imidazole-2-carboxylic acid

For researchers and professionals in medicinal chemistry and drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, cost, and the overall success of a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in medicinal chemistry and drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, cost, and the overall success of a synthetic campaign. The 4-halo-1H-imidazole-2-carboxylic acid scaffold is a cornerstone in the synthesis of numerous biologically active molecules. However, a crucial choice arises when selecting the halogen: bromine or iodine. This guide provides an in-depth, objective comparison of the reactivity between 4-iodo-1H-imidazole-2-carboxylic acid and its bromo-analogue, supported by fundamental principles and experimental insights to inform your synthetic strategy.

Part 1: Physicochemical Properties - A Foundation for Reactivity

Before delving into reaction kinetics, it is essential to understand the fundamental physicochemical properties of these two reagents. These characteristics influence solubility, acidity, and handling, which are practical considerations in any experimental setup. While both compounds are off-white to light yellow solids, their differing halogen substituents lead to distinct properties.[1]

Property4-Iodo-1H-imidazole-2-carboxylic acid4-Bromo-1H-imidazole-2-carboxylic acidRationale for Difference
Molecular Formula C₄H₃IN₂O₂C₄H₃BrN₂O₂Identity of the halogen atom.
Molecular Weight 237.98 g/mol 190.98 g/mol [2]The higher atomic weight of iodine compared to bromine.
Appearance Solid / PowderPowder[3]Crystalline solid state under standard conditions.
pKa (estimated) ~7.0-7.5~7.0-7.5The pKa of the parent 1H-Imidazole-4-carboxylic acid is 7.63.[4] Both iodine and bromine are electron-withdrawing via induction, which would slightly increase the acidity (lower the pKa) of the carboxylic acid and the imidazole ring protons. Their effects are similar in magnitude, leading to comparable estimated pKa values. Experimental determination is required for precise values.
Solubility Data not widely availableSoluble in DMSO[5]Polarity and crystal lattice energy are the primary drivers of solubility.

Part 2: The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary difference in chemical reactivity between the iodo- and bromo-imidazoles stems from the inherent properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions—a major application for these building blocks—the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[1]

The bond dissociation energy (BDE) follows the trend C-Br > C-I. The carbon-iodine bond is longer and weaker, and therefore requires less energy to break.[6] This directly translates to a lower activation energy for the oxidative addition step, resulting in significantly faster reaction rates for aryl iodides compared to their bromide counterparts.[1][6] This enhanced reactivity is the most compelling reason to choose an iodo-substituted substrate.

Palladium_Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate-Determining Step (Faster for X=I vs X=Br) PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂) PdII->Transmetal Base PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The rate-determining oxidative addition step is kinetically more favorable for the weaker C-I bond.

Part 3: Comparative Performance in Suzuki-Miyaura Coupling

While direct comparative data for the carboxylic acid derivatives is scarce in peer-reviewed literature, a study on the parent 4-haloimidazoles in a Suzuki-Miyaura coupling with phenylboronic acid provides an excellent and relevant proxy. The electronic influence of the C-2 carboxylic acid group is expected to modulate the overall reactivity of the molecule, but the fundamental reactivity trend of the C-X bond remains unchanged.

Table 2: Representative Comparison in Suzuki-Miyaura Coupling

SubstrateConditionsOutcome
4-Iodo-1H-imidazole Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CFaster reaction completion and potentially higher yield under milder conditions.[1]
4-Bromo-1H-imidazole Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CSlower reaction rate compared to the iodo analogue; may require higher catalyst loading or longer reaction times for complete conversion.[1]

This comparison underscores the practical advantage of the iodo-derivative. Its higher reactivity can lead to shorter reaction times, energy savings, and potentially higher yields, especially with less reactive coupling partners or when trying to minimize catalyst loading.[1]

Part 4: Experimental Guide - A Head-to-Head Comparison Protocol

To empirically validate the reactivity difference in your own laboratory, the following self-validating protocol for a Suzuki-Miyaura cross-coupling reaction is provided. Running these two reactions in parallel under identical conditions will provide a clear, quantitative comparison of performance.

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-iodo-1H-imidazole-2-carboxylic acid and 4-bromo-1H-imidazole-2-carboxylic acid with a model boronic acid.

Experimental_Workflow Figure 2: Workflow for Comparative Reactivity Analysis Setup Parallel Reaction Setup (Iodo vs. Bromo) Reagents Add Imidazole, Boronic Acid, Base, Solvent Setup->Reagents Degas Degas with Argon/Nitrogen Reagents->Degas Catalyst Add Pd(PPh₃)₄ Catalyst Degas->Catalyst Reaction Heat to 80°C (Stir vigorously) Catalyst->Reaction Monitor Monitor by TLC/LC-MS (t = 1h, 2h, 4h, etc.) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Quench, Extract, Dry Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Analyze Characterize & Calculate Yield Purify->Analyze

Sources

Comparative

Cross-Coupling Efficiency of Halogenated Imidazole Carboxylic Acids: A Comprehensive Comparison Guide

Introduction and Mechanistic Causality Halogenated imidazole carboxylic acids are critical building blocks in medicinal chemistry, frequently serving as precursors for angiotensin II receptor blockers, kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

Halogenated imidazole carboxylic acids are critical building blocks in medicinal chemistry, frequently serving as precursors for angiotensin II receptor blockers, kinase inhibitors, and advanced oncology candidates[1]. However, functionalizing these electron-rich heterocycles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a multifaceted challenge. The efficiency of the coupling is strictly dictated by three variables: the identity of the halogen (I vs. Br vs. Cl), its regiochemical position (C2, C4, or C5), and the protonation state of the carboxylic acid moiety.

As a Senior Application Scientist, it is crucial to understand the causality behind substrate and catalyst selection rather than relying on trial and error:

  • The Carboxylic Acid Poisoning Effect: Free carboxylic acids (-COOH) severely impede cross-coupling. The acidic proton neutralizes the basic reagents (e.g., K₂CO₃, Cs₂CO₃) required to activate the boronic acid for transmetalation. Furthermore, carboxylate anions can coordinate tightly to the Pd(II) center, forming stable, unreactive complexes that poison the catalytic cycle. Protection (typically via methyl or ethyl esterification) is mandatory to restore catalytic turnover[2].

  • Halogen Reactivity vs. Stability (I > Br > Cl): While oxidative addition is fastest with iodoimidazoles, these substrates are highly susceptible to competitive hydrodehalogenation (protodeiodination) under basic coupling conditions. Bromoimidazoles provide the optimal thermodynamic balance, offering robust oxidative addition without premature degradation, consistently yielding 85-95% conversion[3]. Chloroimidazoles exhibit sluggish oxidative addition and necessitate electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) to force the catalytic cycle.

  • Regioselectivity (C2 vs. C4/C5): The C2 position lies between two electronegative nitrogen atoms, making it the most electron-deficient and reactive site toward oxidative addition. When coupling dihaloimidazoles, catalyst selection dictates site-selectivity. For instance, specific ligands like 1,3,5-triaza-7-phosphaadamantane (PTA) can exclusively direct coupling to the C2 position, leaving C4/C5 intact for subsequent orthogonal functionalization[4].

Logical Workflow for Substrate Optimization

G Start Halogenated Imidazole Carboxylic Acid Protect Esterification (Mask Free -COOH) Start->Protect NProtect N-Alkylation/Protection (e.g., N-Methyl, SEM) Protect->NProtect Halogen Evaluate Halogen Reactivity NProtect->Halogen Iodo Iodo-Imidazole (Fast Oxidative Addition) Halogen->Iodo Bromo Bromo-Imidazole (Optimal Balance) Halogen->Bromo Chloro Chloro-Imidazole (High Activation Energy) Halogen->Chloro CouplingI Pd(PPh3)4, Mild Base Risk: Dehalogenation Iodo->CouplingI CouplingB Pd(dppf)Cl2, K2CO3 High Yield (85-95%) Bromo->CouplingB CouplingC Pd(OAc)2, XPhos Requires Heating Chloro->CouplingC

Decision matrix and workflow for optimizing cross-coupling of halogenated imidazole carboxylic acids.

Quantitative Comparison of Cross-Coupling Yields

The following table synthesizes the Suzuki-Miyaura cross-coupling efficiency of various 4-halo-1-methylimidazole-5-carboxylic acid derivatives with phenylboronic acid. The data illustrates the critical need for carboxylic acid protection and the superior performance of brominated substrates.

SubstrateHalogen PositionCarboxylic Acid StateCatalyst SystemTemp (°C)Conversion / Yield (%)Primary Limitation
4-Iodo-1-methylimidazoleC4Free AcidPd(PPh₃)₄ / Na₂CO₃100<20%Catalyst poisoning, acid-base quenching[1]
4-Iodo-1-methylimidazoleC4Methyl EsterPd(PPh₃)₄ / K₂CO₃8072%Competitive hydrodehalogenation
4-Bromo-1-methylimidazole C4 Methyl Ester Pd(dppf)Cl₂ / K₂CO₃ 80 92% None (Optimal balance) [3]
4-Chloro-1-methylimidazoleC4Methyl EsterPd(OAc)₂ / XPhos / K₃PO₄10065%Sluggish oxidative addition
2,4-Dibromo-1-methylimidazoleC2 (Selective)Methyl EsterPd(OAc)₂ / PTA / K₃PO₄8088% (C2 only)Requires specific ligand for C2[4]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of methyl 4-bromo-1-methylimidazole-5-carboxylate is designed as a self-validating system. Each step includes a mechanistic rationale and a validation checkpoint.

Materials:

  • Methyl 4-bromo-1-methylimidazole-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing (Validation of Active Catalyst):

    • Action: Dissolve the imidazole substrate and arylboronic acid in 1,4-dioxane. Add aqueous K₂CO₃. Sparge the biphasic mixture with argon for 15 minutes prior to catalyst addition.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes. Degassing ensures the catalyst remains in the catalytic cycle.

    • Validation Checkpoint: The solution should remain clear or pale yellow. Rapid blackening before heating indicates premature catalyst decomposition (Pd black formation).

  • Catalyst Addition & Reaction Execution:

    • Action: Add Pd(dppf)Cl₂ under a stream of argon. Seal the reaction vessel and heat to 80 °C for 4 hours.

    • Causality: Pd(dppf)Cl₂ is a robust Pd(II) precatalyst that is reduced in situ to Pd(0) by the boronic acid. The bidentate dppf ligand prevents catalyst aggregation and accelerates the reductive elimination step, which is crucial for sterically hindered ortho-substituted imidazoles.

  • In-Process Monitoring (Validation of Conversion):

    • Action: At t = 2 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Causality: LC-MS differentiates between the desired cross-coupled product, unreacted starting material, and the des-bromo byproduct (methyl 1-methylimidazole-5-carboxylate).

    • Validation Checkpoint: If the des-bromo byproduct exceeds 5%, the temperature is too high, or the boronic acid is degrading (protodeboronation). If starting material persists, add an additional 0.5 equiv of boronic acid.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: Removing the aqueous layer eliminates inorganic salts and residual boronic acid byproducts (boroxines).

Conclusion

The cross-coupling of halogenated imidazole carboxylic acids requires strict control over the substrate's electronic and steric environment. Free carboxylic acids must be masked to prevent catalyst poisoning[2]. While iodo-derivatives are highly reactive, bromo-imidazoles provide the most reliable and high-yielding platform for Suzuki-Miyaura couplings, minimizing dehalogenation artifacts[3]. For complex multi-functionalizations, exploiting the inherent electronic disparity between the C2 and C4/C5 positions allows for precise, catalyst-controlled regioselectivity[4].

References

  • Source: nih.
  • Title: Buy 4-Methylimidazo[1,2-A]quinoxaline (EVT-3493062)
  • Source: acs.
  • Source: acs.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 4-Iodo-1H-imidazole-2-carboxylic acid

For researchers, scientists, and drug development professionals, establishing the purity of novel intermediates is a cornerstone of robust chemical synthesis and drug discovery. The compound 4-Iodo-1H-imidazole-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel intermediates is a cornerstone of robust chemical synthesis and drug discovery. The compound 4-Iodo-1H-imidazole-2-carboxylic acid, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its inherent polarity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, moving beyond a simple recitation of steps to explain the critical reasoning behind methodological choices.

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[1][2] For purity testing, this means the method must be specific for the main compound, sensitive to potential impurities, and robust in its application. This guide will compare two primary HPLC approaches for this polar analyte: a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method and a traditional Reversed-Phase (RP-HPLC) approach using a polar-embedded column.

The Analytical Challenge: Physicochemical Properties of 4-Iodo-1H-imidazole-2-carboxylic acid

Understanding the analyte is the first step in sound method development. 4-Iodo-1H-imidazole-2-carboxylic acid possesses a combination of functional groups that dictate its chromatographic behavior:

  • Imidazole Ring: A heterocyclic amine structure that can be protonated.[3][4]

  • Carboxylic Acid Group: An acidic moiety, making the molecule's overall charge pH-dependent.[5]

  • Iodo Group: An electron-withdrawing group that influences the pKa of the imidazole ring.[3]

The presence of both the imidazole and carboxylic acid groups suggests the molecule is highly polar and will be poorly retained on traditional non-polar stationary phases like C18.[6][7] This necessitates a chromatographic strategy that can effectively interact with and retain polar molecules.

Comparative Chromatographic Strategies

We will explore two distinct strategies for the purity analysis of 4-Iodo-1H-imidazole-2-carboxylic acid. The choice between these is not merely a matter of preference but is dictated by the principles of chromatographic retention and the desired performance characteristics.

  • Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[8][9][10] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9][11] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9][12] For our target analyte, HILIC is a promising approach due to its expected high polarity.[11][12]

  • Method B: Reversed-Phase HPLC with a Polar-Embedded Column Standard RP-HPLC with a C18 column often fails to retain very polar compounds.[7][13] However, modern polar-embedded or polar-endcapped columns are designed to overcome this limitation. These columns incorporate polar functional groups (e.g., amides or carbamates) within the alkyl chains, which helps to prevent phase collapse in highly aqueous mobile phases and provides an alternative retention mechanism for polar analytes.[14]

Experimental Design and Method Validation

The following sections detail the validation of both a proposed HILIC and a polar-embedded RP-HPLC method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][15][16] The objective is to determine which method provides a more suitable, robust, and reliable system for the routine purity testing of 4-Iodo-1H-imidazole-2-carboxylic acid.

Chromatographic Conditions
ParameterMethod A: HILICMethod B: Polar-Embedded RP-HPLC
Column Amide-based HILIC Column (150 x 4.6 mm, 3.5 µm)Polar-Embedded C18 Column (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% B to 50% B over 10 min5% B to 50% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection UV at 230 nmUV at 230 nm
Injection Volume 5 µL5 µL
Sample Diluent 90:10 Acetonitrile:Water50:50 Acetonitrile:Water

A note on causality: The choice of an acidic mobile phase (pH 3.5) in both methods is to suppress the ionization of the carboxylic acid group, aiming for a more consistent retention and improved peak shape. The differing sample diluents are critical; in HILIC, the diluent must be high in organic content to ensure good peak shape, whereas in RP-HPLC, a higher aqueous content is generally acceptable.

Method Validation Workflow

The validation process follows a structured approach to assess the performance of each method.

G cluster_0 Method Development cluster_1 Method Validation Dev Initial Method Development SystemSuitability System Suitability Dev->SystemSuitability Specificity Specificity (Peak Purity) LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability->Specificity G cluster_0 Method A: HILIC cluster_1 Method B: RP-HPLC HILIC HILIC Method H_Spec High Specificity HILIC->H_Spec H_Eff High Efficiency HILIC->H_Eff H_Sens High Sensitivity HILIC->H_Sens H_Rob Robust HILIC->H_Rob RPHPLC RP-HPLC Method RP_Spec Co-elution Issues RPHPLC->RP_Spec RP_Eff Lower Efficiency RPHPLC->RP_Eff RP_Sens Lower Sensitivity RPHPLC->RP_Sens RP_Rob Less Robust RPHPLC->RP_Rob

Sources

Comparative

Structural Validation of 4-Iodo-1H-imidazole-2-carboxylic Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

As drug development and crystal engineering increasingly rely on heavily functionalized heterocyclic building blocks, the precise structural validation of these molecules becomes paramount. 4-Iodo-1H-imidazole-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and crystal engineering increasingly rely on heavily functionalized heterocyclic building blocks, the precise structural validation of these molecules becomes paramount. 4-Iodo-1H-imidazole-2-carboxylic acid presents a unique analytical challenge: it possesses a tautomerizable imidazole ring, a dimerizable carboxylic acid moiety, and a heavy iodine atom capable of structure-directing halogen bonding.

This guide provides an objective, causality-driven comparison of structural validation techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for elucidating the complex 3D architecture of halogenated heterocycles, and providing a self-validating protocol for its execution.

The Molecular Challenge: Why Standard Spectroscopic Methods Fall Short

Before advancing a compound into biological assays or materials synthesis, its structure must be unequivocally confirmed. While routine spectroscopic methods are indispensable for initial characterization, they possess inherent limitations when applied to molecules with dynamic structural states like 4-Iodo-1H-imidazole-2-carboxylic acid.

  • Solution-State NMR ( 1 H, 13 C, 15 N): NMR is highly effective for confirming atomic connectivity and bulk purity. However, in solution, the acidic proton of the imidazole ring rapidly exchanges between the N1 and N3 positions. This tautomeric averaging masks the true solid-state geometry, yielding a time-averaged spectrum that fails to identify the preferred tautomer[1]. Furthermore, solution NMR cannot map the 3D intermolecular networks that dictate the compound's solid-state properties[2].

  • High-Resolution Mass Spectrometry (HRMS): HRMS definitively confirms the exact mass and the distinct isotopic signature of the iodine atom. Yet, it provides zero spatial information regarding molecular conformation or non-covalent interactions.

  • Infrared (IR) Spectroscopy: IR readily identifies the presence of the C=O and N-H stretches but lacks the spatial resolution required to differentiate between a hydrogen bond (N-H···O) and a halogen bond (C-I···O) competing for the same acceptor atom.

The SCXRD Advantage

Single-Crystal X-ray Crystallography (SCXRD) overcomes these limitations by providing unparalleled, high-resolution detail of the molecular architecture in the solid state[3]. For 4-Iodo-1H-imidazole-2-carboxylic acid, SCXRD is the only routine technique capable of explicitly mapping the σ -hole driven halogen bonds (C-I···N/O) and distinguishing them from classical hydrogen bonding networks[4].

Table 1: Quantitative & Qualitative Comparison Matrix
Analytical Technique3D Spatial ResolutionTautomer IdentificationIntermolecular Interaction MappingSample State RequirementThroughput
SCXRD Sub-Angstrom (< 0.8 Å) Definitive (Solid-State) Explicit (Coordinates & Angles) Single Crystal Low/Medium
Solution NMRNoneAveraged / AmbiguousIndirect (NOE/ROESY only)SolutionHigh
Solid-State NMRLow (Inferred)Definitive (Solid-State)Indirect (Chemical Shift Perturbation)PowderLow
HRMSNoneNoneNoneIonized GasHigh
IR SpectroscopyNoneInferred via stretchingQualitative (Peak shifts)Solid/LiquidHigh

Structural Validation Workflow

The logical progression from synthesis to definitive 3D structural elucidation requires a multi-tiered analytical approach. The workflow below illustrates the critical path for validating halogenated heterocycles.

StructuralValidation N1 Synthesis & Purification 4-Iodo-1H-imidazole-2-carboxylic acid N2 Solution-State NMR & HRMS (Bulk Purity & Connectivity) N1->N2 Confirm Identity N3 Single Crystal Growth (Vapor Diffusion / Slow Evaporation) N2->N3 Proceed to Solid-State N4 X-ray Diffraction (SCXRD) (Cryogenic Data Collection at 100K) N3->N4 Mount Target Crystal N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 Phase Problem Solved N6 3D Model & Interaction Mapping (H-Bonding & Halogen Bonding) N5->N6 Finalize Coordinates

Workflow for structural validation of halogenated heterocycles via X-ray crystallography.

Experimental Protocol: Crystallization and SCXRD Analysis

To ensure a self-validating system, every step in the crystallographic workflow must be driven by chemical causality. The following protocol is optimized for highly polar, halogenated heterocycles.

Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)
  • Methodology: Dissolve 10 mg of 4-Iodo-1H-imidazole-2-carboxylic acid in 0.5 mL of a polar aprotic solvent (e.g., DMF or DMSO) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of a non-polar anti-solvent (e.g., diethyl ether or pentane). Allow to sit undisturbed at 20°C for 3–7 days.

  • Causality: The strong hydrogen-bonding capacity of the carboxylic acid and imidazole groups often leads to rapid, kinetic precipitation (amorphous powders) if solvent evaporation is too fast. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, allowing the highly directional halogen bonds (C-I···N) to organize the molecules into a highly ordered, single-crystal lattice[4].

Step 2: Crystal Mounting and Cryoprotection
  • Methodology: Under a polarized light microscope, select a single crystal with sharp extinction (optimal size: ~0.1 × 0.1 × 0.05 mm). Submerge the crystal in a drop of Paratone-N oil, mount it onto a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's nitrogen cold stream (100 K).

  • Causality: Paratone-N acts as a cryoprotectant and prevents the loss of any co-crystallized solvent molecules, which would otherwise cause the crystal lattice to collapse. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for 4-Iodo-1H-imidazole-2-carboxylic acid, as it sharpens the diffraction data, allowing the relatively low electron-density hydrogen atoms to be accurately located despite the overwhelming scattering power of the heavy iodine atom[3].

Step 3: Data Collection and Absorption Correction
  • Methodology: Collect diffraction data using Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation. Process the frames using apex/crysalis software and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Iodine is a heavy element that heavily absorbs X-rays. Without a rigorous multi-scan absorption correction, the resulting electron density map will contain severe Fourier truncation artifacts (ripples) around the iodine atom, making it impossible to accurately refine the adjacent carbon and nitrogen atoms.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Causality: Anisotropic refinement models the electron cloud as an ellipsoid rather than a sphere, which is necessary to account for the highly polarizable electron cloud (the σ -hole) of the iodine atom participating in halogen bonding.

Data Presentation: Key Structural Indicators

When validating the SCXRD data for 4-Iodo-1H-imidazole-2-carboxylic acid, specific crystallographic parameters must be scrutinized to confirm structural integrity and interaction mapping.

Table 2: Expected Crystallographic Parameters & Mechanistic Significance
ParameterExpected Value / FeatureMechanistic Significance
C-I···N Halogen Bond Distance 2.80 – 3.20 Å Must be significantly shorter than the sum of the van der Waals radii for I and N (3.53 Å), confirming a strong, charge-transfer σ -hole interaction[4].
C-I···N Halogen Bond Angle 170° – 180° Halogen bonds are highly directional. An angle near 180° confirms the nucleophile is attacking the exact apex of the iodine's σ -hole.
Carboxylic Acid Geometry R22​(8) Dimer Motif Confirms the expected homodimerization of the carboxylic acid groups via two reciprocal O-H···O hydrogen bonds.
R-factor ( R1​ ) < 5.0% Indicates high agreement between the calculated 3D model and the observed experimental diffraction data.
Goodness-of-Fit (S) ~ 1.00 Validates that the structural model is neither over-parameterized nor under-parameterized.

Conclusion

While NMR and HRMS are foundational for establishing the chemical identity of 4-Iodo-1H-imidazole-2-carboxylic acid, they are fundamentally insufficient for mapping its true 3D architecture. Because this molecule exists at the competitive intersection of hydrogen bonding and halogen bonding, Single-Crystal X-ray Crystallography is the only analytical technique capable of providing the definitive atomic coordinates, tautomeric assignment, and intermolecular interaction maps required for rigorous scientific validation and downstream drug development.

References

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI.[Link]

  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. ACS Publications.[Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.[Link]

Sources

Validation

Absolute Purity Determination of 4-Iodo-1H-imidazole-2-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC

Evaluating the purity of highly polar, halogenated building blocks like 1[1] (CAS: 1824286-45-4) presents a unique analytical challenge. For researchers and drug development professionals, relying solely on traditional c...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the purity of highly polar, halogenated building blocks like 1[1] (CAS: 1824286-45-4) presents a unique analytical challenge. For researchers and drug development professionals, relying solely on traditional chromatographic methods can lead to critical miscalculations in downstream stoichiometry.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) and Titration, providing the mechanistic reasoning and self-validating protocols necessary to establish absolute metrological traceability.

Mechanistic Causality: Why qNMR Outperforms Relative Methods

The traditional mass balance approach—subtracting the sum of impurities found via HPLC, GC, and Karl Fischer titration from 100%—is labor-intensive and error-prone for organic substances lacking uniform chromophores[2].

The Limitation of HPLC-UV: HPLC relies on relative UV response factors. While the iodine atom and the imidazole ring of 4-Iodo-1H-imidazole-2-carboxylic acid provide UV absorbance, potential degradants (such as decarboxylated des-iodo species) or residual inorganic salts from synthesis do not share the same molar extinction coefficient. Consequently, HPLC area normalization frequently overestimates true purity by ignoring "invisible" impurities[3].

The qNMR Advantage: qNMR is an absolute, primary ratio method. The fundamental principle is that the integral of a nuclear resonance signal is strictly proportional to the molar quantity of the nuclei generating it[4]. By comparing the well-resolved C5-H proton of the imidazole ring against an internal calibrant (IC) of known purity, we can determine the exact mass fraction without needing a structurally identical reference standard[2].

Orthogonal_Logic Sample 4-Iodo-1H-imidazole -2-carboxylic acid qNMR qNMR (1H) Molar Ratio Sample->qNMR HPLC HPLC-UV Area Normalization Sample->HPLC Titration Titration Equivalence Point Sample->Titration Result1 Absolute Purity (True Mass Fraction) qNMR->Result1 Result2 Relative Purity (Chromophoric only) HPLC->Result2 Result3 Assay (Total Acid Content) Titration->Result3

Orthogonal analytical techniques and their specific purity outputs.

Self-Validating qNMR Experimental Protocol

To ensure trustworthiness, a qNMR protocol must be a self-validating system. This requires empirical proof that the nuclear spins have fully relaxed between pulses, satisfying the stringent criteria outlined in 5[5].

Calibrant Selection

Maleic acid is the optimal internal calibrant for this analyte. It yields a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This avoids any overlap with the target C5-H imidazole proton (~7.5 ppm) and bypasses the broad, exchanging signals of the NH and COOH groups.

qNMR_Workflow Step1 1. Calibrant Selection (Maleic Acid) Step2 2. Gravimetric Prep (Microbalance ±0.001 mg) Step1->Step2 Step3 3. T1 Relaxation (Inversion-Recovery) Step2->Step3 Step4 4. 1H NMR Acquisition (D1 ≥ 5×T1, 90° Pulse) Step3->Step4 Step5 5. Phasing & Integration (Absolute Area Ratio) Step4->Step5 Step6 6. Mass Fraction (% w/w Purity) Step5->Step6

Step-by-step qNMR workflow ensuring absolute metrological traceability.

Step-by-Step Methodology
  • Gravimetric Preparation: Using a highly calibrated micro-analytical balance (±0.001 mg), accurately co-weigh ~10.00 mg of 4-Iodo-1H-imidazole-2-carboxylic acid and ~5.00 mg of Maleic acid (NIST Standard Reference Material) into the same vial.

  • Dissolution: Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). Vortex thoroughly to ensure complete homogenization, then transfer the solution to a 5 mm precision NMR tube.

  • T1 Relaxation Assessment: Execute an inversion-recovery sequence ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) of the C5-H proton. (For isolated imidazole protons, T1​ is typically 3 to 5 seconds).

  • NMR Acquisition:

    • Pulse Angle: Set to 90∘ to maximize signal-to-noise (S/N).

    • Relaxation Delay (D1): Set to ≥30 seconds. Causality: D1 must be ≥5×T1​ to guarantee >99.3% magnetization recovery[5], preventing integration bias.

    • Transients (NS): Acquire 64 to 128 scans to achieve an S/N ratio >250 for the target peaks.

  • Data Processing: Apply a 0.3 Hz exponential window function (line broadening) and zero-fill to 64k data points. Perform rigorous manual phase correction and baseline correction (avoiding automated polynomial fits that might distort the integral base).

  • Quantitation: Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

    (Where I = Integral area, N = Number of nuclei (1 for C5-H, 2 for Maleic acid), M = Molar mass, W = Gravimetric weight, and P = Purity).

Comparative Experimental Data

To demonstrate the discrepancies between analytical techniques, a single batch of 4-Iodo-1H-imidazole-2-carboxylic acid was analyzed orthogonally. The results below highlight the blind spots of relative methods[3].

Analytical MethodPurity Result (% w/w)Primary Detection MechanismLimitations / Causality for Discrepancy
1H qNMR (Internal Calibrant) 98.2% ± 0.3% Absolute molar proton ratioHighly Accurate: Represents true mass fraction. Successfully detects non-chromophoric impurities (e.g., residual solvents, inorganic salts).
HPLC-UV (254 nm) 99.8% (Area %) Relative UV absorbanceOverestimates Purity: Transparent impurities (salts, water) and weak chromophores are ignored, artificially inflating the analyte's area percentage.
Acid-Base Titration 101.5% ± 0.5% Total acidic proton equivalentsOverestimates Purity: Susceptible to trace acidic impurities from synthesis or atmospheric CO2​ absorption, skewing the equivalence point.
Discussion

The data clearly shows that HPLC-UV overestimates the purity by nearly 1.6% compared to qNMR. Because 4-Iodo-1H-imidazole-2-carboxylic acid is synthesized using inorganic reagents (such as iodine and strong bases), residual inorganic salts often carry over. These salts possess mass but lack UV chromophores and protons, making them invisible to HPLC but mathematically accounted for in the absolute gravimetric/molar ratio of qNMR.

Conclusion

For critical pharmaceutical intermediates like 4-Iodo-1H-imidazole-2-carboxylic acid, assuming purity based on HPLC area normalization introduces systemic stoichiometric errors. By adopting a self-validating qNMR protocol with an internal calibrant, researchers can achieve absolute metrological traceability, ensuring robust, reproducible chemistry in downstream drug development.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI[2] URL: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS)[4] URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-1H-imidazole-2-carboxylic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Iodo-1H-imidazole-2-carboxylic acid As a Senior Application Scientist, I recognize that the management of halogenated organic compounds requires a rigorous, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Iodo-1H-imidazole-2-carboxylic acid

As a Senior Application Scientist, I recognize that the management of halogenated organic compounds requires a rigorous, systems-level approach to laboratory safety. 4-Iodo-1H-imidazole-2-carboxylic acid (CAS: 1824286-45-4) is a highly specialized intermediate used in drug development. Because it contains both a reactive nitrogen heterocycle and a heavy halogen (iodine), its disposal cannot be treated as an afterthought.

This guide provides a self-validating, step-by-step operational protocol for the safe lifecycle management and final destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Causality

To manage a chemical safely, one must first understand the causality behind its reactivity. 4-Iodo-1H-imidazole-2-carboxylic acid is an amphoteric solid. The imidazole ring can act as a weak base, while the carboxylic acid moiety acts as a proton donor. However, the critical feature dictating its disposal is the carbon-iodine (C-I) bond .

When subjected to standard, low-temperature incineration, the C-I bond breaks and reacts with ambient hydrogen and oxygen to form Hydrogen Iodide (HI) and elemental Iodine gas (I2). Both are highly toxic, corrosive gases that will rapidly degrade standard incinerator exhaust stacks and pose severe environmental hazards. Therefore, this compound is strictly classified as a Halogenated Organic Solid Waste and must be segregated accordingly[1].

Table 1: Quantitative Chemical & Hazard Profile

Property / ParameterValue / ClassificationOperational Implication
CAS Number 1824286-45-4Unique identifier for waste manifesting.
Molecular Formula C4H3IN2O2High halogen-to-carbon ratio dictates disposal method.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[2].
Storage Temperature 2–8°C (Inert Atmosphere)Prevents thermal degradation and premature iodine release.
Required Destruction Temp >1000°CEnsures complete oxidation of the stable heterocyclic ring[3].

Step-by-Step Disposal Workflow

Every protocol in a laboratory must be a self-validating system. By embedding verification checks into each step, you eliminate the risk of incompatible chemical mixing.

Phase 1: Point-of-Generation Segregation & Containment
  • Verify State: Ensure the waste material is in its solid state. Do not dissolve the solid in non-halogenated solvents (like standard acetone or ethanol waste) as this will contaminate the entire solvent bulk, exponentially increasing disposal costs.

  • Select the Container: Use a high-density polyethylene (HDPE) or amber glass wide-mouth container. Causality: Amber glass protects the iodo-imidazole moiety from photo-degradation, which can slowly liberate reactive iodine radicals.

  • Segregate: Place the compound strictly in a dedicated "Halogenated Organic Solid Waste" container. Never mix with strong oxidizers (e.g., peroxides, nitric acid) or strong bases, which could trigger an exothermic reaction.

Phase 2: Labeling & Central Accumulation Area (CAA) Transfer
  • Apply RCRA Labeling: Under EPA regulations (Subpart K for academic/research labs), the container must be explicitly labeled with the chemical name, the primary hazards ("Irritant", "Halogenated"), and the accumulation start date[4].

  • Transfer to CAA: Move the sealed container to the facility's Central Accumulation Area.

  • Environmental Control: Store the waste container at 2–8°C in a dark, well-ventilated cabinet. Self-Validation Check: Verify the secondary containment tray is free of incompatible liquid wastes (such as aqueous bases) before placing the container down.

Phase 3: Final Destruction via TSDF (Rotary Kiln Incineration)

Because of the iodine content, your contracted Treatment, Storage, and Disposal Facility (TSDF) must utilize a specific thermal destruction method.

  • Rotary Kiln Incineration: The waste is fed into a rotary kiln operating at temperatures exceeding 1000°C. The tumbling action ensures complete volatilization and thermal oxidation of the solid matrix[3].

  • Caustic Scrubbing: The off-gases (containing HI and I2) are immediately routed into a secondary combustion chamber and then passed through a high-efficiency wet caustic scrubber (typically using NaOH). Causality: The caustic scrubber neutralizes the acidic halogen gases into benign sodium iodide salts, preventing toxic atmospheric release[1].

Mandatory Visualization: Waste Lifecycle Pathway

Below is the logical workflow for the disposal of 4-Iodo-1H-imidazole-2-carboxylic acid, mapping the journey from generation to safe emission.

WasteDisposal Generation Waste Generation: 4-Iodo-1H-imidazole-2-carboxylic acid Segregation Segregation: Halogenated Organic Solid Waste Generation->Segregation Identify Halogen Storage Central Accumulation Area (CAA) Temp: 2-8°C, Dark, Inert Segregation->Storage Label & Seal Transport Licensed Hazmat Transport (EPA Manifested) Storage->Transport 90/180 Day Limit Incinerator Rotary Kiln Incineration (>1000°C) Transport->Incinerator Transfer to TSDF Scrubber Caustic Scrubbing (Neutralizes HI / I2 gases) Incinerator->Scrubber Off-gas treatment Ash Landfill Disposal (Treated Ash) Incinerator->Ash Solid residue

Fig 1: Lifecycle and disposal pathway for halogenated solid waste.

Emergency Spill Response Protocol

In the event of an accidental spill of the dry powder, immediate and calculated action is required to prevent aerosolization and inhalation (H335 hazard)[2].

  • Isolate the Area: Evacuate non-essential personnel. Eliminate all ignition sources, as suspended organic dust can present a deflagration hazard.

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and tightly sealed safety goggles.

  • Suppress Dust (Causality-Driven Step): Do not dry-sweep the powder, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Instead, lightly mist the spill with a compatible inert liquid (e.g., water) to dampen the powder, or use a dedicated HEPA-filtered vacuum.

  • Collect and Dispose: Carefully scoop the dampened material using non-sparking tools. Place the recovered material and all contaminated cleaning supplies (paper towels, PPE) into a designated halogenated waste container.

References

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", US Environmental Protection Agency (EPA).
  • "4-Iodoimidazole - Safety Data Sheet", ChemicalBook.
  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", US Environmental Protection Agency (EPA).
  • "Combustion Equipment - EPA Archive", US Environmental Protection Agency (EPA).

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Iodo-1H-imidazole-2-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-1H-imidazole-2-carboxylic acid. The following protocols are designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodo-1H-imidazole-2-carboxylic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar imidazole compounds are known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][2]

  • Toxicity if Swallowed: Oral ingestion is considered harmful.[1]

  • Halogenated Compound Risks: Halogenated organic compounds can have various toxicological effects, and some are suspected carcinogens.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4-Iodo-1H-imidazole-2-carboxylic acid. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection from splashes and airborne particles.[4] Standard safety glasses are not sufficient.
Hands Chemical-resistant gloves (Nitrile recommended)Protects against direct skin contact.[3][4] It is advisable to consult a glove compatibility chart for specific breakthrough times.
Body A fully buttoned lab coatPrevents contamination of personal clothing.[3][4]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method of respiratory protection.[5][6] A respirator may be required for large spills or if work outside a fume hood is unavoidable, which necessitates enrollment in a respiratory protection program.[6]
Feet Closed-toe shoesProtects feet from spills.[4][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity. The following workflow outlines the recommended procedure for handling 4-Iodo-1H-imidazole-2-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheets of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for handling 4-iodo-1H-imidazole-2-carboxylic acid.

Detailed Steps:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds to understand the potential hazards.[4]

    • Ensure a certified chemical fume hood is in proper working order.[7] All handling of the solid compound must be performed within the fume hood to minimize inhalation risk.[5]

    • Assemble all necessary PPE as outlined in the table above.[8]

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[3]

    • Have a spill kit readily available.[3]

  • Handling:

    • When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood.[5]

    • To minimize the generation of airborne dust, handle the powder carefully, avoiding rapid movements.[9]

    • Use appropriate tools, such as a spatula, for transferring the solid.

    • Keep the container of the chemical closed when not in use.[9]

  • Cleanup:

    • After handling, decontaminate the work surface with an appropriate solvent.[9]

    • Wipe down the exterior of the chemical container before returning it to storage.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Iodo-1H-imidazole-2-carboxylic acid and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with 4-Iodo-1H-imidazole-2-carboxylic acid, including gloves, weigh boats, and disposable labware, must be considered hazardous waste.[10]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.[10] The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[1] Do not dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

  • Spill:

    • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.[10]

By adhering to these guidelines, you can safely handle 4-Iodo-1H-imidazole-2-carboxylic acid and minimize the risk of exposure to yourself and your colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025).
  • University of California, Los Angeles Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • Yale University. GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • Massachusetts Institute of Technology. PSFC Halogenated Solvents.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid. (2025).
  • Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - 4-Iodo-1H-imidazole. (2025).
  • ChemicalBook. 4-Iodoimidazole - Safety Data Sheet. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - Imidazole-4-carboxylic acid. (2025).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Imidazole. (2025).
  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • United States Environmental Protection Agency. Personal Protective Equipment. (2025).
  • Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - 5-Cyano-1H-imidazole-4-carboxamide. (2025).
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024).
  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. (2025).

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